molecular formula C8H9Br B041541 Phenethyl bromide CAS No. 103-63-9

Phenethyl bromide

Cat. No.: B041541
CAS No.: 103-63-9
M. Wt: 185.06 g/mol
InChI Key: WMPPDTMATNBGJN-UHFFFAOYSA-N
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Description

Phenethylbromide (2-Phenylethyl bromide) is a versatile and highly valuable alkyl halide reagent extensively used in organic synthesis and medicinal chemistry research. Its primary utility lies in its function as an efficient alkylating agent, where it introduces the 2-phenylethyl group into nucleophiles such as amines, thiols, and stabilized carbanions. This reaction is fundamental for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates, including analogs of neurotransmitters like dopamine and serotonin. Researchers leverage Phenethylbromide to create novel compounds for structure-activity relationship (SAR) studies, probing the biological significance of the phenethyl moiety, which is a common pharmacophore in CNS-active drugs. Its mechanism of action in alkylation typically proceeds via an SN2 reaction pathway, making it highly effective for primary carbon center transformations. This compound is essential for developing new chemical entities in drug discovery programs and for the preparation of specialty chemicals, flavors, and fragrances in applied research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethylbenzene
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InChI

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
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InChI Key

WMPPDTMATNBGJN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CCBr
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID1033876
Record name Phenethyl bromide
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Molecular Weight

185.06 g/mol
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Benzene, (2-bromoethyl)-
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Boiling Point

219 °C
Record name (2-BROMOETHYL)BENZENE
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Solubility

Sol in ether, benzene; slightly soluble in carbon tetrachloride, Water solubility = 39.05 mg/l at 25 °C
Record name (2-BROMOETHYL)BENZENE
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Density

Density = 1.355
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Vapor Pressure

0.24 [mmHg], Vapor pressure = 0.2445 mm Hg at 25 °C
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CAS No.

103-63-9, 31620-80-1
Record name Phenethyl bromide
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Record name Benzene, bromoethyl-
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Record name 1-bromo-2-phenylethane
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Record name PHENETHYL BROMIDE
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Melting Point

-67.5 °C
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Foundational & Exploratory

An In-depth Technical Guide to (2-Bromoethyl)benzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromoethyl)benzene , also widely known as phenethyl bromide, is a versatile organobromide compound with significant applications in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols for professionals in research, development, and drug discovery.

Core Chemical and Physical Properties

(2-Bromoethyl)benzene is a colorless to pale yellow liquid at room temperature, characterized by its miscibility with common organic solvents like ether and benzene, and its insolubility in water.[1][2] It is a stable compound but is incompatible with strong oxidizing agents.[1]

Quantitative Data Summary

The key physicochemical properties of (2-Bromoethyl)benzene are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₈H₉Br[1][3]
Molecular Weight 185.06 g/mol [1][3][4]
CAS Number 103-63-9[3][5]
Density 1.355 g/mL at 25 °C[1][4][6]
Boiling Point 220-221 °C[1][5][7]
Melting Point -56 °C[8]
Flash Point 96 °C[4]
Refractive Index (n20/D) 1.556[1][6]
Appearance Colorless to yellow liquid[1][7][9]
Solubility Insoluble in water; Miscible with ether and benzene[1][2][8]

Chemical Structure and Identification

The structure of (2-Bromoethyl)benzene consists of a benzene ring attached to an ethyl group, with a bromine atom substituted on the terminal carbon of the ethyl chain.

Caption: 2D chemical structure of (2-Bromoethyl)benzene.

Structural Identifiers
IdentifierValueReferences
IUPAC Name (2-Bromoethyl)benzene[3][5][9][10]
Synonyms 2-Phenylethyl bromide, this compound, 1-Bromo-2-phenylethane[3][5][11]
SMILES String BrCCc1ccccc1[5][6]
InChI Key WMPPDTMATNBGJN-UHFFFAOYSA-N[3][5]
InChI 1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2[3][6]

Experimental Protocols and Reactions

(2-Bromoethyl)benzene is a valuable reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which makes it susceptible to nucleophilic substitution and elimination reactions.[12]

Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol

A common and high-yield method for the synthesis of (2-Bromoethyl)benzene involves the reaction of 2-phenylethanol with hydrogen bromide.[13][14]

Materials:

  • 2-Phenylethanol (1 mole)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.5 mole)[14][15]

  • 48% Hydrogen Bromide (HBr) (1.25 mole)[14][15]

  • 10% Sodium Carbonate (Na₂CO₃) solution[13][15]

  • Anhydrous Potassium Carbonate (K₂CO₃) or Calcium Chloride (CaCl₂)[13][14][15]

  • Deionized Water

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cool 1 mole of 2-phenylethanol in an ice bath.[15]

  • Acid Addition: Slowly add 0.5 mole of concentrated sulfuric acid with continuous stirring, followed by the slow addition of 1.25 mole of 48% hydrogen bromide.[14][15]

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours.[1][14]

  • Work-up:

    • After cooling, the crude product is separated. Steam distillation can be employed for initial purification.[14][15]

    • The organic layer is washed sequentially with water, 10% sodium carbonate solution (to neutralize excess acid), and again with water.[13][15]

  • Drying and Distillation: The washed organic layer is dried over anhydrous potassium carbonate or calcium chloride.[13][15] The final product is purified by fractional distillation under reduced pressure, collecting the fraction at 97-99°C (2.0 kPa), to yield over 90% of (2-Bromoethyl)benzene.[13]

G Synthesis of (2-Bromoethyl)benzene start 2-Phenylethanol reagents HBr, H₂SO₄ start->reagents reflux Reflux (110°C, 6h) reagents->reflux workup Work-up (Wash with H₂O, Na₂CO₃) reflux->workup drying Drying (Anhydrous K₂CO₃) workup->drying distillation Fractional Distillation drying->distillation product (2-Bromoethyl)benzene distillation->product

Caption: Workflow for the synthesis of (2-Bromoethyl)benzene.

Key Chemical Reactions

(2-Bromoethyl)benzene readily undergoes several types of reactions, making it a versatile intermediate.

1. Nucleophilic Substitution Reactions: As a primary alkyl halide, (2-Bromoethyl)benzene is prone to nucleophilic substitution, typically via an Sₙ2 mechanism.[12] The bromine atom acts as a good leaving group, allowing for the introduction of various nucleophiles.[4][12] This is a cornerstone of its utility in synthesizing diverse β-phenethyl derivatives.[1] For instance, its reaction with hydrazine is used to prepare the antidepressant drug phenelzine.[1]

G Nucleophilic Substitution (Sₙ2) Pathway reactant (2-Bromoethyl)benzene (C₆H₅CH₂CH₂Br) transition_state Transition State [Nu---CH₂(C₆H₅CH₂)---Br]⁻ reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product (C₆H₅CH₂CH₂Nu) transition_state->product leaving_group Bromide Ion (Br⁻) transition_state->leaving_group

Caption: Generalized Sₙ2 nucleophilic substitution reaction.

2. Elimination Reactions: When treated with a strong, non-nucleophilic base, (2-Bromoethyl)benzene can undergo an E2 elimination reaction to form styrene, a valuable monomer in polymer production.[12]

3. Grignard Reagent Formation: (2-Bromoethyl)benzene reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2-phenylethylmagnesium bromide.[12] This organometallic compound is a potent nucleophile and is used to form new carbon-carbon bonds with a wide array of electrophiles.[12]

Applications in Drug Development and Research

(2-Bromoethyl)benzene is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1]

  • Precursor for Fentanyl: It is used to produce N-phenethyl-4-piperidone, a precursor in the synthesis of the potent opioid analgesic, fentanyl.[1] Due to this application, it is on the Special Surveillance List of the Drug Enforcement Administration (DEA).[8]

  • Synthesis of Phenelzine: As mentioned, it is a reactant in the production of phenelzine, a monoamine oxidase inhibitor used as an antidepressant.[1]

  • Research Applications: It is employed in the synthesis of various compounds for research purposes, including enzyme kinetic studies and the development of novel therapeutic agents.[4] It is also used to synthesize fragrances.[1]

Safety and Handling

(2-Bromoethyl)benzene is considered a hazardous chemical. It is harmful if swallowed and causes serious eye irritation.[16][17] It is also a combustible liquid.[16]

  • Personal Protective Equipment (PPE): When handling, appropriate PPE, including safety glasses or a face shield, and chemical-resistant gloves, must be worn.[18][19]

  • Handling: Handle in a well-ventilated area, and keep away from heat, sparks, and open flames.[16][18][19] Avoid contact with skin, eyes, and inhalation of vapors.[18][19]

  • Storage: Store in a cool, well-ventilated place between 2-8°C, away from strong oxidizing agents.[4][6]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[17][18][19] If swallowed, rinse the mouth and call a poison center or physician.[17][18][19] If inhaled, move the person to fresh air.[17][18]

This guide provides a foundational understanding of the chemical properties, structure, and applications of (2-Bromoethyl)benzene for professionals engaged in chemical research and drug development. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Data Interpretation for Phenethyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for phenethyl bromide (2-bromo-1-phenylethane), a key intermediate in the synthesis of various pharmaceuticals and research chemicals. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and quality control in drug development and manufacturing.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.20Multiplet5HAromatic protons (C₆H₅)
3.58Triplet2H-CH₂-Br
3.18Triplet2HC₆H₅-CH₂-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
139.1C1 (Quaternary aromatic carbon)
128.8C3/C5 (Aromatic CH)
128.6C2/C6 (Aromatic CH)
126.9C4 (Aromatic CH)
39.8C7 (C₆H₅-CH₂)
33.5C8 (-CH₂-Br)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrational Mode
3087, 3064, 3029MediumAromatic C-H stretch
2953, 2874MediumAliphatic C-H stretch
1604, 1496, 1454Medium to StrongAromatic C=C skeletal vibrations
1445MediumCH₂ scissoring
748, 698StrongC-H out-of-plane bending (monosubstituted benzene)
605MediumC-Br stretch

Sample preparation: Neat liquid film

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
m/zRelative Intensity (%)Proposed Fragment Ion
184/186~20[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
10563[C₈H₉]⁺ (Loss of Br)
91100[C₇H₇]⁺ (Tropylium ion, base peak)
77~14[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectra Acquisition:

    • Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

    • ¹H NMR Parameters: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR Parameters: A proton-decoupled pulse sequence is employed for the ¹³C spectrum to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy
  • FT-IR Spectrum Acquisition:

    • Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically acquired using a neat liquid film. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then pressed together to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

    • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

    • Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrum Acquisition:

    • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.

    • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

    • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Interpretations

The following diagrams illustrate key relationships and processes in the spectroscopic analysis of this compound.

fragmentation_pathway M This compound [C₆H₅CH₂CH₂Br]⁺ m/z = 184/186 frag1 [C₆H₅CH₂CH₂]⁺ m/z = 105 M->frag1 - •Br frag2 Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) frag1->frag2 - CH₂=CH₂ (rearrangement) frag3 Phenyl Cation [C₆H₅]⁺ m/z = 77 frag2->frag3 - C₂H₂

Caption: Mass Spectrometry Fragmentation Pathway of this compound.

spectroscopic_workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_info Structural Information H_NMR ¹H NMR proton_env Proton Environments Connectivity H_NMR->proton_env C_NMR ¹³C NMR carbon_backbone Carbon Skeleton C_NMR->carbon_backbone IR FT-IR functional_groups Functional Groups (C-Br, C=C arom.) IR->functional_groups MS EI-MS molecular_weight Molecular Weight Elemental Composition MS->molecular_weight

Phenethyl Bromide: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl bromide (2-phenylethyl bromide), an organobromine compound with the chemical formula C₈H₉Br, is a key intermediate in the synthesis of a wide array of organic molecules.[1] Its utility in the pharmaceutical, fragrance, and agrochemical industries hinges on its reactivity and, critically, its solubility characteristics in various reaction media. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, offering both qualitative and quantitative data to aid in solvent selection for synthesis, purification, and formulation.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound, with its nonpolar benzene ring and a polarizable carbon-bromine bond, exhibits a nuanced solubility profile. While its large nonpolar surface area dominates, making it sparingly soluble in water, it is readily soluble in a majority of organic solvents.

Quantitative and Qualitative Solubility Data

SolventClassificationSolubilityNotes
WaterProtic, Polar0.039 g/L (Insoluble)[3][6]This compound is considered insoluble in water.
EthanolProtic, PolarReadily Soluble/Miscible[7]The term "readily soluble" suggests high solubility, and it is likely miscible.
Diethyl EtherAprotic, NonpolarMiscible[4]This compound mixes completely with diethyl ether.
BenzeneAprotic, NonpolarMiscible[3][4]This compound mixes completely with benzene.
ChloroformAprotic, PolarSoluble[8]Generally used as a good solvent for a wide range of organic compounds.
Ethyl AcetateAprotic, PolarSoluble[8]A common solvent for organic reactions and extractions.
Dimethyl Sulfoxide (DMSO)Aprotic, Polar200 mg/mL[9]This is the most specific quantitative data point found, indicating very high solubility.
Carbon TetrachlorideAprotic, NonpolarSlightly Soluble[10]

Experimental Protocols for Solubility Determination

General Gravimetric Method for Liquid-Liquid Solubility

Objective: To determine the mass of a liquid solute (this compound) that dissolves in a given volume of a solvent at a specific temperature to form a saturated solution.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Thermostatically controlled water bath or shaker

  • Calibrated pipettes and volumetric flasks

  • Analytical balance

  • Separatory funnel

  • Evaporating dish or pre-weighed vial

  • Drying oven

Procedure:

  • Temperature Control: A specific temperature for the solubility measurement is maintained using a thermostatic water bath.

  • Preparation of a Saturated Solution: An excess of this compound is added to a known volume of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (stirred or shaken) in the temperature-controlled bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of a separate, undissolved phase of this compound confirms saturation.

  • Phase Separation: The mixture is allowed to stand undisturbed in the thermostatic bath until the two liquid phases clearly separate.

  • Sampling: A known volume of the solvent layer (the saturated solution) is carefully withdrawn using a calibrated pipette, ensuring that none of the undissolved this compound is taken.

  • Gravimetric Analysis:

    • The collected sample of the saturated solution is transferred to a pre-weighed evaporating dish or vial.

    • The total weight of the sample and the container is recorded.

    • The solvent is carefully evaporated from the sample. For volatile solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature in a drying oven, provided the solute is not volatile.

    • The container with the non-volatile solute residue (this compound) is weighed again.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the residue. The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solvent (mol/L).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

G A Prepare Mixture (Excess this compound + Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Phase Separation B->C D Sample Saturated Solvent Phase C->D E Weigh Sample D->E F Evaporate Solvent E->F G Weigh Residue (this compound) F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

Logical Workflow for Solvent Selection

This diagram illustrates a logical process for selecting an appropriate solvent for a reaction involving this compound, based on solubility considerations.

G rect_node rect_node start Start: Need Solvent for This compound Reaction solubility_check Is this compound Soluble in Solvent? start->solubility_check reactivity_check Does Solvent React with Reagents or Products? solubility_check->reactivity_check Yes reject_solvent Reject Solvent/ Consider Alternative solubility_check->reject_solvent No bp_check Is Boiling Point Suitable for Reaction Temp? reactivity_check->bp_check No reactivity_check->reject_solvent Yes purification_check Is Solvent Easily Removable Post-Reaction? bp_check->purification_check Yes bp_check->reject_solvent No select_solvent Select Solvent purification_check->select_solvent Yes purification_check->reject_solvent No

Caption: Decision-making workflow for solvent selection based on solubility and other key parameters.

Conclusion

This compound exhibits high solubility in a wide range of common organic solvents, a property that underpins its widespread use in organic synthesis. While precise quantitative solubility data is limited in publicly accessible literature, its miscibility with key solvents like ethers and aromatic hydrocarbons, and high solubility in polar aprotic solvents like DMSO, provide a strong basis for its application. For novel solvent systems or for processes requiring precise solubility values, the experimental protocol outlined in this guide can be employed. The provided workflows offer a systematic approach to both the determination of solubility and the rational selection of a solvent for any given application involving this compound.

References

An In-depth Technical Guide to the Free-Radical Addition of Hydrogen Bromide to Styrene for the Synthesis of Phenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free-radical addition of hydrogen bromide (HBr) to styrene, a cornerstone reaction in organic synthesis for the production of phenethyl bromide (2-bromo-1-phenylethane). This anti-Markovnikov addition reaction is crucial for the synthesis of various pharmaceutical intermediates and fine chemicals.

Reaction Principle and Mechanism

In the presence of radical initiators, such as peroxides or azobisisobutyronitrile (AIBN), the addition of HBr to styrene proceeds via a free-radical chain mechanism.[1][2] This mechanism dictates a regioselectivity that is contrary to what is observed under ionic conditions, a phenomenon known as the "peroxide effect" or the Kharasch effect.[2] The reaction yields the anti-Markovnikov product, this compound, as the major isomer.

The reaction mechanism is comprised of three key stages: initiation, propagation, and termination.[1][2]

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., peroxide) to generate radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical (Br•).[1]

Propagation: The highly reactive bromine radical adds to the less substituted carbon of the styrene double bond. This addition results in the formation of a more stable benzylic radical, which is stabilized by resonance with the adjacent phenyl group.[1] This benzylic radical then abstracts a hydrogen atom from another molecule of HBr, yielding the this compound product and regenerating a bromine radical, which continues the chain reaction.[1]

Termination: The chain reaction is terminated when two radicals combine.[1]

Reaction Pathway Diagram

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., Peroxide) Radical Initiator Radical Initiator->Radical Heat or Light Br_radical Bromine Radical (Br•) Radical->Br_radical + HBr - Initiator-H HBr_init HBr Styrene Styrene Br_radical->Styrene Benzylic_radical Benzylic Radical Styrene->Benzylic_radical + Br• Phenethyl_bromide This compound Benzylic_radical->Phenethyl_bromide + HBr Br_radical_regen Bromine Radical (Br•) Benzylic_radical->Br_radical_regen HBr_prop HBr Br_radical_regen->Styrene Chain Continues Rad1 Radical 1 Non_radical Non-Radical Product Rad1->Non_radical Rad2 Radical 2 Rad2->Non_radical

Caption: Free-radical addition of HBr to styrene mechanism.

Experimental Protocols

While the free-radical addition of HBr to styrene is a well-established reaction, specific experimental conditions can be optimized to maximize the yield and purity of this compound. Below are representative protocols.

Protocol 1: Initiator-Free Anti-Markovnikov Hydrobromination

Recent studies have demonstrated that the anti-Markovnikov addition of HBr to styrenic compounds can proceed efficiently even in the absence of a dedicated radical initiator, provided that oxygen is not rigorously excluded. The following is a scalable procedure adapted from the work of Galli et al. on a related substrate.[1][3]

Materials:

  • Styrene

  • Toluene

  • Bromine

  • Tetralin

  • Saturated sodium sulfite or sodium thiosulfate solution

Equipment:

  • Two-neck round-bottom flask

  • Dropping funnel

  • Gas scrubber

  • Drying tube (containing CaCl2)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation of HBr in Toluene: In a fume hood, equip a two-neck round-bottom flask with a dropping funnel and a gas outlet connected to a scrubber and a drying tube. Charge the flask with tetralin. Slowly add bromine from the dropping funnel. The generated HBr gas is passed through the scrubber and drying tube and then bubbled into a chilled flask containing toluene until saturation.

  • Reaction Setup: In a separate flask, dissolve styrene in the prepared HBr/toluene solution at 0 °C.

  • Reaction Execution: Stir the reaction mixture at 0 °C for 2 hours.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified.

Protocol 2: Peroxide-Initiated Hydrobromination

The classic approach to ensure anti-Markovnikov selectivity involves the use of a radical initiator.

Materials:

  • Styrene

  • Anhydrous non-polar solvent (e.g., pentane or heptane)

  • Hydrogen Bromide (gas or solution in acetic acid)

  • Radical initiator (e.g., benzoyl peroxide or AIBN, 0.05-0.1 equivalents)

Equipment:

  • Three-neck round-bottom flask

  • Gas inlet tube

  • Condenser

  • Stirring apparatus

  • Ice bath

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a stirrer, gas inlet, and condenser, dissolve styrene and the radical initiator in the chosen anhydrous solvent.

  • Reaction Execution: Cool the mixture in an ice bath and bubble HBr gas through the solution, or add a solution of HBr in acetic acid dropwise. Maintain the temperature at 0°C and stir for the required reaction time (typically a few hours).

  • Work-up and Purification: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent in vacuo. The crude product is then purified by fractional distillation under reduced pressure.

Data Presentation

The efficiency of the free-radical addition of HBr to styrene is dependent on the reaction conditions. The following tables summarize key quantitative data.

AlkeneInitiatorSolventTemperature (°C)Anti-Markovnikov:Markovnikov RatioYield (%)Reference
StyreneDibenzoyl PeroxidePentane-80:20Not specified[4]
EstragoleAIBNToluene097:396[5]
1-OctenePBr₃/H₂O (in situ HBr), UV light-->80:2080-100[6]

Note: Data for styrene with AIBN and specific yield under the classic peroxide conditions were not available in the cited literature.

Purification of this compound

The primary method for purifying this compound is fractional distillation under reduced pressure .[7] This technique is essential to separate the desired product from any unreacted starting materials, the Markovnikov isomer (1-bromo-1-phenylethane), and any high-boiling point side products.

General Purification Workflow:

G Crude Crude this compound Wash1 Wash with Saturated NaHCO₃ Crude->Wash1 Wash2 Wash with Water Wash1->Wash2 Drying Dry with Anhydrous MgSO₄ Wash2->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Fractional Distillation (Reduced Pressure) Evaporation->Distillation Pure Pure this compound Distillation->Pure

Caption: Purification workflow for this compound.

Potential Side Reactions

The primary side reaction in the free-radical addition of HBr to styrene is the formation of the Markovnikov addition product, 1-bromo-1-phenylethane.[4] This occurs through a competing ionic addition mechanism. To suppress this, it is crucial to use non-polar solvents and a reliable radical initiator.

Another potential side reaction is the polymerization of styrene .[7] Styrene can undergo free-radical polymerization, especially in the presence of radical initiators. This can be minimized by maintaining a low reaction temperature and controlling the concentration of the initiator.

Conclusion

The free-radical addition of HBr to styrene is a robust and efficient method for the synthesis of this compound, a valuable building block in the pharmaceutical and chemical industries. By carefully controlling the reaction conditions, particularly through the use of radical initiators and appropriate solvents, high yields and excellent regioselectivity for the anti-Markovnikov product can be achieved. The purification of the final product via fractional distillation is critical to obtain high-purity this compound suitable for subsequent synthetic transformations. This guide provides the foundational knowledge and practical protocols for researchers and professionals working in drug development and chemical synthesis.

References

Phenethyl Bromide: A Core Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl bromide, also known as (2-bromoethyl)benzene, is a versatile organobromine compound that serves as a crucial building block in a wide array of organic syntheses.[1][2] Its structure, featuring a reactive bromine atom attached to a phenethyl group, makes it an excellent electrophile for introducing the phenethyl moiety into various molecules.[1][3] This property is extensively leveraged in the pharmaceutical, fragrance, and agrochemical industries.[3][4] This technical guide provides a comprehensive overview of this compound's role as a precursor, detailing its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[2][3] It is sparingly soluble in water but readily dissolves in common organic solvents.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₉Br[5]
Molar Mass 185.06 g/mol [5]
Boiling Point 221 °C[5]
Melting Point -56 °C[5]
Density 1.355 g/cm³[5]
Appearance Colorless liquid[5]

The primary industrial synthesis of this compound involves the anti-Markovnikov addition of hydrogen bromide (HBr) to styrene, often initiated by free radicals.[5] Another common laboratory-scale synthesis is the nucleophilic substitution of the hydroxyl group in phenethyl alcohol using HBr.[1]

Experimental Protocol: Synthesis of this compound from Phenethyl Alcohol

This protocol describes a common laboratory method for the synthesis of this compound.

Reaction: C₆H₅CH₂CH₂OH + HBr → C₆H₅CH₂CH₂Br + H₂O

Materials:

  • Phenethyl alcohol

  • Hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Sodium carbonate solution (10%)

  • Anhydrous calcium chloride

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place phenethyl alcohol.

  • Slowly add hydrobromic acid and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 10% sodium carbonate solution, and again with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter and remove the solvent (dichloromethane) by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation.

Key Reactions and Applications

The reactivity of this compound is dominated by the susceptibility of the C-Br bond to nucleophilic attack, primarily proceeding through an Sₙ2 mechanism.[1] This allows for the facile introduction of the phenethyl group, a common pharmacophore in centrally active drugs.[1]

Synthesis of Pharmaceuticals

This compound is a critical precursor in the synthesis of numerous pharmaceuticals.

Phenelzine is a monoamine oxidase inhibitor (MAOI) used as an antidepressant.[6][7] It is synthesized via the reaction of this compound with hydrazine.[5][6]

Table 2: Synthesis of Phenelzine from this compound

ReactantsReagents/SolventsTemperatureReaction TimeYieldReference(s)
This compound, Hydrazine hydrateEthanolReflux4-6 hours~77%[6]

Experimental Protocol: Synthesis of Phenelzine [6]

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (3-5 equivalents).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove excess hydrazine and ethanol under reduced pressure.

  • Dissolve the residue in water and basify to a pH >10 with NaOH.

  • Extract the phenelzine free base with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude phenelzine.

  • For pharmaceutical use, the free base is converted to its sulfate salt by dissolving it in isopropanol and adding a stoichiometric amount of sulfuric acid.

phenelzine_synthesis phenethyl_bromide This compound phenelzine_base Phenelzine (Free Base) phenethyl_bromide->phenelzine_base  Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->phenelzine_base phenelzine_sulfate Phenelzine Sulfate phenelzine_base->phenelzine_sulfate  Isopropanol sulfuric_acid Sulfuric Acid sulfuric_acid->phenelzine_sulfate

Caption: Synthesis of Phenelzine Sulfate from this compound.

Fentanyl is a potent synthetic opioid analgesic.[8][9] One of the common synthetic routes, the Siegfried method, utilizes this compound to alkylate 4-piperidone, forming N-phenethyl-4-piperidone (NPP), a key intermediate.[4][8]

Table 3: Synthesis of N-phenethyl-4-piperidone (NPP)

ReactantsReagents/SolventsTemperatureReaction TimeYieldReference(s)
4-Piperidone hydrochloride, this compoundSodium carbonate, AcetonitrileReflux24 hours96%[4]

Experimental Protocol: Synthesis of N-phenethyl-4-piperidone (NPP) [4]

  • A suspension of finely powdered sodium carbonate and a catalytic amount of sodium iodide in acetonitrile is heated to 60 °C.

  • 4-Piperidone hydrochloride is added in portions.

  • This compound is then added dropwise, and the reaction mixture is refluxed for 24 hours.

  • After cooling, the precipitate is filtered off.

  • The filtrate is concentrated on a rotary evaporator to afford NPP.

fentanyl_synthesis_workflow cluster_step1 Step 1: NPP Synthesis cluster_step2 Step 2: ANPP Synthesis cluster_step3 Step 3: Fentanyl Synthesis piperidone 4-Piperidone HCl npp N-phenethyl-4-piperidone (NPP) piperidone->npp  Na₂CO₃, Acetonitrile, Reflux phenethyl_bromide This compound phenethyl_bromide->npp anpp 4-anilino-N-phenethyl-piperidine (ANPP) npp->anpp  Aniline, NaBH₄ aniline Aniline aniline->anpp fentanyl Fentanyl anpp->fentanyl  Propionic Anhydride prop_anhydride Propionic Anhydride prop_anhydride->fentanyl

Caption: Siegfried Method for Fentanyl Synthesis.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.

The reaction with sodium azide produces phenethyl azide, a useful intermediate in click chemistry and for the synthesis of amines via reduction.

Table 4: Synthesis of Phenethyl Azide

ReactantsSolventTemperatureReaction TimeYieldReference(s)
Benzyl bromide, Sodium azideDMSOAmbientOvernight73%[10]
Benzyl bromide, Sodium azideDMFRoom Temp12 hoursup to 99%[11]

Experimental Protocol: Synthesis of Phenethyl Azide [10][11]

  • Dissolve this compound in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Add sodium azide (1.5 equivalents) and stir the mixture at room temperature overnight.

  • Slowly add water to the reaction mixture.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and remove the solvent under reduced pressure to yield phenethyl azide.

This compound can be used to synthesize phenethyl ethers through the Williamson ether synthesis, reacting with an alkoxide.

Experimental Protocol: Synthesis of Allyl Phenethyl Ether [12]

  • To a dry round-bottom flask under an inert atmosphere, add phenethyl alcohol dissolved in anhydrous tetrahydrofuran (THF).

  • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C to form the sodium phenethoxide.

  • Slowly add allyl bromide (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by flash column chromatography.

williamson_ether_synthesis phenethyl_alcohol Phenethyl Alcohol phenethoxide Sodium Phenethoxide phenethyl_alcohol->phenethoxide  THF, 0°C NaH NaH NaH->phenethoxide allyl_phenethyl_ether Allyl Phenethyl Ether phenethoxide->allyl_phenethyl_ether  Sₙ2 Reaction allyl_bromide Allyl Bromide allyl_bromide->allyl_phenethyl_ether

Caption: Williamson Ether Synthesis of Allyl Phenethyl Ether.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, phenethylmagnesium bromide. This organometallic reagent is a powerful nucleophile and strong base, useful for forming new carbon-carbon bonds.[13]

Experimental Protocol: Preparation of Phenethylmagnesium Bromide [13][14]

  • Crucial Note: All glassware must be rigorously dried, and the reaction must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[14][15]

  • Place magnesium turnings in a dry flask under an inert atmosphere.

  • Add a solution of this compound in anhydrous diethyl ether or THF dropwise to initiate the reaction. A crystal of iodine can be added to activate the magnesium.

  • The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Once the magnesium has been consumed, the resulting cloudy grey solution is the Grignard reagent, which should be used immediately.

Applications in Fragrance Synthesis

This compound serves as a precursor in the synthesis of various aroma compounds.[3] The phenethyl group is a component of many floral scents, and through reactions like esterification (after conversion to phenethyl alcohol) or etherification, a range of fragrances can be produced.[3]

Conclusion

This compound is a cornerstone precursor in organic synthesis, with its significance underscored by its widespread use in the production of pharmaceuticals, fragrances, and other specialty chemicals. Its reactivity, primarily governed by the Sₙ2 displacement of the bromide, allows for the efficient incorporation of the valuable phenethyl moiety into a diverse range of molecular architectures. The detailed protocols and reaction workflows provided in this guide highlight the practical utility of this compound for researchers and professionals in drug development and chemical synthesis. As synthetic methodologies continue to evolve, the fundamental importance of versatile building blocks like this compound remains undiminished.

References

Basic reaction mechanisms involving phenethyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving Phenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound (2-phenylethyl bromide), a versatile organobromide intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The document details the core substitution and elimination pathways, provides experimental protocols for its synthesis and key reactions, and presents relevant physicochemical data.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] Its reactivity is primarily dictated by the C-Br bond, which makes the benzylic carbon susceptible to nucleophilic attack and the adjacent protons susceptible to abstraction by bases.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₈H₉Br[3]
Molar Mass 185.06 g/mol [3][4]
CAS Number 103-63-9[1][3]
Appearance Colorless to pale yellow liquid[1][2][3]
Density 1.355 g/cm³[1][3]
Boiling Point 220-221 °C[1][3]
Melting Point -56 °C[1][3]
Flash Point 89 °C[1][3]
Solubility Insoluble in water[3]
Refractive Index 1.5553 - 1.5573[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/Shifts (ppm)Reference
¹H NMR (in CDCl₃)7.34 - 7.15 (m, 5H, Ar-H), 3.54 (t, 2H, -CH₂Br), 3.15 (t, 2H, Ar-CH₂-)[5]
¹³C NMR (in CDCl₃)139.1 (Ar-C), 128.8 (Ar-CH), 128.6 (Ar-CH), 126.8 (Ar-CH), 39.5 (Ar-CH₂), 33.2 (-CH₂Br)[1]
Mass Spectrum (EI) m/z 91 (base peak, [C₇H₇]⁺), 105, 184/186 (M⁺, M⁺+2)[4]
IR Spectrum Data available for CCl₄ solution and liquid film[1][6]

Synthesis of this compound

Several methods are employed for the synthesis of this compound. The two most common industrial methods are the anti-Markovnikov addition of HBr to styrene and the nucleophilic substitution of phenethyl alcohol.

From Styrene (Free-Radical Addition)

This industrial method involves the free-radical addition of hydrogen bromide to styrene, which proceeds via an anti-Markovnikov mechanism to yield the desired 1-bromo derivative.[3][4][7]

Experimental Protocol: Free-Radical Bromination of Styrene

  • Reactor Setup: A reaction vessel suitable for handling corrosive gases is charged with an aliphatic hydrocarbon solvent (e.g., heptane).[7]

  • Reagent Introduction: Styrene is dissolved in the solvent to a concentration of less than 30%.[7] A radical initiator, such as dibenzoyl peroxide or AIBN, is added.[7]

  • Reaction: Anhydrous hydrogen bromide gas is bubbled through the solution at an elevated temperature.[7] The reaction is monitored for the consumption of styrene.

  • Work-up and Purification: The reaction mixture is cooled and washed with water and a mild base (e.g., 10% sodium carbonate solution) to neutralize any remaining HBr. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

From Phenethyl Alcohol (SN2 Substitution)

This laboratory-scale synthesis proceeds via an SN2 mechanism where the hydroxyl group of phenethyl alcohol is substituted by a bromide ion.[8]

Experimental Protocol: Synthesis from Phenethyl Alcohol

  • Reactor Setup: A round-bottom flask is equipped with a reflux condenser and charged with phenethyl alcohol.[8]

  • Reagent Introduction: Concentrated hydrobromic acid (HBr) is added to the flask. Alternatively, HBr gas can be slowly introduced into the alcohol, which is pre-heated to 110°C.[8]

  • Reflux: The mixture is heated to reflux and maintained for 4-6 hours to ensure the reaction goes to completion.[8]

  • Cooling and Work-up: The reaction mixture is cooled to room temperature.[8]

  • Washing: The mixture is transferred to a separatory funnel and washed sequentially with water, 10% sodium carbonate solution (to neutralize excess acid), and finally with water again.[8]

  • Drying and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered. The final product is purified by vacuum distillation.

Core Reaction Mechanisms

As a primary alkyl halide, this compound's reactivity is dominated by bimolecular (SN2 and E2) mechanisms. Unimolecular pathways (SN1 and E1) are generally disfavored due to the high instability of the primary carbocation that would need to form.[9][10][11]

Nucleophilic Substitution (SN1 vs. SN2)

Nucleophilic substitution involves the replacement of the bromide leaving group by a nucleophile.[12]

  • SN2 (Bimolecular Nucleophilic Substitution): This is the favored substitution pathway for this compound. The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of configuration.[12][13] The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[12] Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism.[14]

  • SN1 (Unimolecular Nucleophilic Substitution): This pathway is highly unlikely for this compound. It would require the spontaneous departure of the bromide ion to form a primary carbocation (C₆H₅CH₂CH₂⁺).[10] Primary carbocations are extremely unstable and their formation represents a high-energy barrier, making the SN1 pathway kinetically inaccessible under normal conditions.[9][11]

Caption: SN2 mechanism for this compound.

Elimination Reactions (E1 vs. E2)

Elimination reactions of this compound result in the formation of styrene through dehydrobromination.[15]

  • E2 (Bimolecular Elimination): This is the primary elimination pathway for this compound. It is a concerted, one-step reaction where a base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a π-bond forms.[16][17] The rate of an E2 reaction depends on the concentration of both the substrate and the base.[15][16] Strong, sterically hindered bases (like potassium tert-butoxide) strongly favor the E2 mechanism.[9]

  • E1 (Unimolecular Elimination): Similar to the SN1 pathway, the E1 mechanism is disfavored because it requires the formation of the unstable primary carbocation intermediate.[18]

Caption: E2 mechanism for this compound.

Competition Between SN2 and E2

For a primary substrate like this compound, SN2 and E2 reactions are in direct competition.[17] The outcome is highly dependent on the reaction conditions.

  • Nature of the Nucleophile/Base: This is a critical factor.

    • Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, RS⁻) favor the SN2 pathway.[19]

    • Strong, sterically hindered bases (e.g., t-BuO⁻) favor the E2 pathway because their bulkiness prevents them from acting as effective nucleophiles for backside attack, making proton abstraction more likely.[9]

    • Strong, unhindered bases (e.g., OEt⁻, OH⁻) can lead to a mixture of both SN2 and E2 products.[16][20]

  • Temperature: Higher temperatures favor elimination over substitution.[21] Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS), which becomes more significant at higher temperatures (ΔG = ΔH - TΔS).

SN2_vs_E2_Competition Competition Between SN2 and E2 Pathways sub This compound + Reagent (Nu⁻/B⁻) cond1 Strong, Unhindered Nucleophile Low Temperature sub->cond1 cond2 Strong, Hindered Base High Temperature sub->cond2 prod_sn2 SN2 Product (C₆H₅CH₂CH₂Nu) cond1->prod_sn2 Favors Substitution prod_e2 E2 Product (Styrene) cond2->prod_e2 Favors Elimination

Caption: Factors influencing the SN2 vs. E2 competition.

Experimental Workflow and Protocols

A typical workflow for studying the reactivity of this compound involves reacting it with a selected nucleophile/base under controlled conditions and analyzing the product distribution.

Experimental_Workflow General Experimental Workflow A 1. Reagent Selection - this compound - Nucleophile/Base - Solvent B 2. Reaction Setup - Control Temperature - Inert Atmosphere (if needed) A->B C 3. Reaction Monitoring - TLC, GC B->C D 4. Work-up - Quenching - Extraction - Washing C->D E 5. Purification - Distillation or - Column Chromatography D->E F 6. Product Analysis - GC-MS - NMR Spectroscopy - IR Spectroscopy E->F

Caption: Workflow for this compound reactions.

Protocol for a Representative E2 Reaction

This protocol describes the dehydrobromination of this compound to styrene using sodium ethoxide, a strong, unhindered base.[16]

  • Reagents: this compound, sodium ethoxide (NaOEt), absolute ethanol.

  • Setup: A round-bottom flask is fitted with a reflux condenser and a drying tube.

  • Procedure: A solution of sodium ethoxide in absolute ethanol is prepared in the flask. This compound is added dropwise to the stirred solution.

  • Reaction: The mixture is heated to reflux for several hours. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: The mixture is cooled, and the ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether.

  • Purification and Analysis: The ether layer is washed with water, dried over anhydrous MgSO₄, and the solvent is evaporated. The product, styrene, can be purified by distillation. The structure is confirmed by NMR and IR spectroscopy.

Protocol for a Representative SN2 Reaction

This protocol describes the substitution of this compound with cyanide using sodium cyanide.

  • Reagents: this compound, sodium cyanide (NaCN), dimethylformamide (DMF) or acetone.

  • Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Procedure: Sodium cyanide is dissolved in a polar aprotic solvent like DMF. This compound is added to the solution.

  • Reaction: The mixture is heated (e.g., to 50-70 °C) and stirred for several hours. The reaction progress is monitored by TLC or GC.

  • Work-up: After cooling, the reaction mixture is poured into a large volume of water and extracted with diethyl ether.

  • Purification and Analysis: The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed by rotary evaporation. The resulting 3-phenylpropanenitrile is purified by vacuum distillation and characterized by spectroscopic methods.

References

An In-depth Technical Guide to Phenethyl Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the chemical properties, synthesis, and biological relevance of phenethyl bromide, a key intermediate in pharmaceutical and organic synthesis.

Introduction

This compound, also known as (2-bromoethyl)benzene, is an organobromine compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its utility as a versatile alkylating agent for introducing the phenethyl moiety has made it a compound of interest for researchers in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological significance.

Core Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValue
CAS Number 103-63-9[1]
Molecular Formula C₈H₉Br[1]
Molecular Weight 185.06 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 220-221 °C[3]
Density 1.355 g/cm³[4]
Solubility Insoluble in water; soluble in organic solvents[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key pharmaceutical intermediate are provided below.

Synthesis of this compound from Phenethyl Alcohol

This method proceeds via an Sₙ2 nucleophilic substitution reaction.

Experimental Protocol:

  • Reactor Setup: A glass flask is equipped with a reflux condenser, a gas inlet for hydrogen bromide (HBr), and a thermostatic oil bath. The flask is charged with phenethyl alcohol.

  • Reagent Introduction: Gaseous HBr is slowly introduced into the phenethyl alcohol, which has been pre-heated to 110°C to manage the exothermic reaction.

  • Reflux: The reaction mixture is refluxed for a period of 4 to 6 hours to ensure the reaction goes to completion.[5]

  • Work-up:

    • The reaction mixture is allowed to cool to room temperature.

    • It is then washed sequentially with water, a 10% sodium carbonate solution (to neutralize any excess HBr), and again with water to remove impurities.[5]

    • The organic layer is dried over anhydrous potassium carbonate.

    • The final product is purified by fractional distillation under reduced pressure.

Synthesis of this compound via Anti-Markovnikov Hydrobromination of Styrene

This industrial method utilizes a free-radical addition of hydrogen bromide to styrene.[6]

Experimental Protocol:

  • Reaction Setup: A solution of less than 30% styrene in an aliphatic hydrocarbon solvent (e.g., heptane) is prepared in a suitable reaction vessel.

  • Initiator Addition: A radical initiator, such as dibenzoyl peroxide or AIBN, is added to the solution.

  • HBr Addition: Anhydrous gaseous hydrogen bromide is bubbled through the solution at an elevated temperature. The reaction proceeds via an anti-Markovnikov addition, yielding 2-phenylethyl bromide as the major product.[6]

  • Purification: The product requires purification to remove any unreacted starting materials and byproducts.

Synthesis of N-Phenethyl-4-piperidinone (NPP) from this compound

This reaction is a crucial step in the synthesis of fentanyl and its analogs.[7][8]

Experimental Protocol:

  • Reaction Mixture Preparation: A suspension of finely powdered sodium carbonate (53 g, 0.5 mol) and sodium iodide (0.5 g) is prepared in 250 mL of acetonitrile and heated to 60°C.

  • Addition of 4-Piperidinone Hydrochloride: 4-Piperidinone hydrochloride (67.80 g, 0.5 mol) is added in small portions to control the evolution of gas.

  • Addition of this compound: this compound (92.53 g, 0.5 mol) is then added dropwise to the reaction mixture.[9]

  • Reflux: The reaction mixture is refluxed for 24 hours.[9]

  • Work-up:

    • After cooling to room temperature, the precipitate is filtered off and washed with a small amount of acetonitrile.

    • The filtrate is concentrated using a rotary evaporator to yield NPP as a slightly yellow solid. The reported yield is 96%, with a melting point of 59-63°C.[9]

Reaction Mechanisms and Pathways

The chemical transformations involving this compound are governed by well-understood reaction mechanisms.

Nucleophilic Substitution (Sₙ2) Pathway

The synthesis of this compound from phenethyl alcohol and its subsequent reaction to form NPP both proceed via an Sₙ2 mechanism.[5][8]

sn2_mechanism cluster_phenethyl_alcohol Synthesis of this compound PA Phenethyl Alcohol (C₆H₅CH₂CH₂OH) Intermediate Protonated Alcohol [C₆H₅CH₂CH₂OH₂]⁺ PA->Intermediate Protonation HBr HBr HBr->Intermediate PB This compound (C₆H₅CH₂CH₂Br) Intermediate->PB Nucleophilic Attack by Br⁻ H2O H₂O Intermediate->H2O Loss of Water Br_ion Br⁻ Br_ion->PB

Caption: Sₙ2 mechanism for the synthesis of this compound from phenethyl alcohol.

Fentanyl Synthesis Logical Workflow

This compound is a critical precursor in the Janssen and Siegfried methods for fentanyl synthesis.[10] The logical workflow highlights its role in the formation of the N-phenethylpiperidine core structure.

fentanyl_synthesis PB This compound NPP N-Phenethyl-4-piperidinone (NPP) PB->NPP Piperidone 4-Piperidinone Piperidone->NPP ANPP 4-anilino-N-phenethylpiperidine (ANPP) NPP->ANPP Aniline Aniline Aniline->ANPP Fentanyl Fentanyl ANPP->Fentanyl PropionylChloride Propionyl Chloride PropionylChloride->Fentanyl

Caption: Simplified logical workflow for fentanyl synthesis highlighting the role of this compound.

Biological Significance and Metabolism

While primarily used as a synthetic intermediate, this compound and its derivatives have been noted for some biological activities.

Anticholinesterase Activity

Recent studies have suggested that this compound exhibits anticholinesterase activity.[5] Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a mechanism used in the treatment of conditions like Alzheimer's disease.[11][12] This finding suggests a potential, though currently underexplored, therapeutic application for this compound derivatives.

The general mechanism of acetylcholinesterase (AChE) inhibition involves the inhibitor binding to the active site of the enzyme, preventing acetylcholine from being hydrolyzed.

anticholinesterase_pathway cluster_cholinergic_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Inhibitor This compound (or derivative) Inhibitor->AChE Inhibits

Caption: Generalized signaling pathway at a cholinergic synapse and the inhibitory action of an anticholinesterase agent.

Metabolism

Studies in rats and rabbits have identified the primary urinary metabolites of this compound. The major sulfur-containing metabolites are N-acetyl-S-(β-hydroxyphenethyl)-l-cysteine (hydroxyphenethylmercapturic acid) and N-acetyl-S-phenethyl-l-cysteine (phenethylmercapturic acid).[2] Research indicates that the metabolism does not proceed through the formation of styrene or styrene oxide as intermediates.[2]

metabolism_pathway PB This compound Metabolite1 N-acetyl-S-phenethyl-l-cysteine (Phenethylmercapturic acid) PB->Metabolite1 Metabolic Pathway Metabolite2 N-acetyl-S-(β-hydroxyphenethyl)-l-cysteine (Hydroxyphenethylmercapturic acid) PB->Metabolite2 Metabolic Pathway Urine Urinary Excretion Metabolite1->Urine Metabolite2->Urine

Caption: Metabolic pathway of this compound in rats and rabbits.

Conclusion

This compound is a valuable reagent in organic and medicinal chemistry, primarily serving as a key building block for the synthesis of complex molecules, most notably fentanyl and its analogs. The well-established synthetic routes and its reactivity in nucleophilic substitution reactions make it a reliable tool for researchers. While its direct biological activity is not extensively studied, emerging evidence of anticholinesterase activity may open new avenues for research and development. A thorough understanding of its properties, synthesis, and metabolic fate is crucial for its safe and effective use in a research and drug development setting.

References

An In-depth Technical Guide to the SN2 Reactivity of Phenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the bimolecular nucleophilic substitution (SN2) reactivity of phenethyl bromide (2-bromo-1-phenylethane). It delves into the core principles governing its reaction kinetics, stereochemistry, and the influence of various experimental parameters. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize this compound as a key reagent in organic synthesis.

Introduction to the SN2 Reactivity of this compound

This compound is a primary alkyl halide that readily participates in SN2 reactions, a cornerstone of synthetic organic chemistry. In these reactions, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group in a single, concerted step. The reactivity of this compound in SN2 reactions is influenced by steric and electronic factors originating from its unique structure, which incorporates both an aliphatic chain and a phenyl group. Understanding these factors is crucial for predicting reaction outcomes and optimizing synthetic protocols.

This compound's utility is highlighted by its role as a precursor in the synthesis of various pharmaceuticals and biologically active molecules. For instance, it is a key starting material in the production of the monoamine oxidase inhibitor phenelzine and has been identified as a precursor in the synthesis of fentanyl and its analogues. Its reactivity as an alkylating agent is central to its application in medicinal chemistry for the construction of complex molecular frameworks.

The SN2 Reaction Mechanism of this compound

The SN2 reaction of this compound proceeds via a well-established, single-step mechanism. A nucleophile (Nu⁻) attacks the carbon atom bonded to the bromine from the side opposite to the leaving group, a process known as backside attack. This leads to a transient, high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine atom breaks.

This concerted mechanism dictates several key characteristics of the reaction, including its kinetics and stereochemistry. The reaction follows second-order kinetics, meaning the rate is dependent on the concentrations of both the this compound and the nucleophile. Stereochemically, the reaction proceeds with an inversion of configuration at the chiral center, if one is present.

dot

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products C6H5CH2CH2Br This compound TS [Nu---CαH2---Br]‡(Pentacoordinate) C6H5CH2CH2Br->TS Nu Nucleophile (Nu⁻) C6H5CH2CH2Nu Substitution Product TS->C6H5CH2CH2Nu Bond Formation Br Bromide Ion (Br⁻) TS->Br Bond Cleavage Experimental_Workflow prep Prepare stock solutions of This compound and sodium azide in anhydrous methanol equilibrate Equilibrate reactant solutions to the desired temperature in a thermostatted water bath prep->equilibrate mix Mix the reactant solutions in the reaction vessel and start the timer equilibrate->mix monitor Monitor the progress of the reaction over time by measuring the change in conductivity or absorbance mix->monitor data Record data at regular intervals monitor->data analyze Analyze the kinetic data to determine the second-order rate constant (k₂) data->analyze repeat Repeat the experiment at different temperatures to determine the activation energy (Ea) analyze->repeat

Methodological & Application

Application Notes and Protocols for Grignard Reaction with Phenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of phenethylmagnesium bromide and its subsequent reaction with various electrophiles. It includes key data, experimental procedures, and visual guides to the reaction pathways and workflows.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The preparation of phenethylmagnesium bromide from phenethyl bromide allows for the introduction of a phenethyl group, a common structural motif in many biologically active molecules and pharmaceutical agents. Careful control of reaction conditions is crucial to ensure high yields and minimize side reactions, such as Wurtz coupling. These application notes provide a comprehensive guide for the successful execution of Grignard reactions involving this compound.

Data Presentation

The following table summarizes typical yields for the Grignard reaction of this compound with selected electrophiles under optimized conditions.

ElectrophileProductReaction Time (h)Temperature (°C)Yield (%)
Formaldehyde3-Phenyl-1-propanol2-30 to RT82-84%[1][2]
Acetone2-Methyl-4-phenyl-2-butanol2-40 to RT~74%[3]
Benzaldehyde1,3-Diphenyl-1-propanol3-50 to RT73-96%[4]

Experimental Protocols

Part 1: Preparation of Phenethylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas to exclude atmospheric moisture.[4][5] The three-neck flask is equipped with a reflux condenser, a dropping funnel, and a gas inlet. A magnetic stir bar is placed in the flask.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.[5] Gently heat the flask with a heating mantle under a flow of inert gas until the purple iodine vapor is visible, then allow it to cool. This process activates the magnesium surface.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent and add a small portion (approx. 10%) to the magnesium suspension via the dropping funnel.

  • The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[5] If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.[4]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

  • Completion: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at room temperature or with gentle reflux to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish-brown suspension.

Part 2: Reaction of Phenethylmagnesium Bromide with Electrophiles

This section provides protocols for the reaction of the prepared Grignard reagent with formaldehyde, acetone, and benzaldehyde.

General Procedure:

  • The flask containing the phenethylmagnesium bromide solution is cooled in an ice bath.

  • A solution of the electrophile (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel. The temperature should be maintained at 0-10°C during the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

Specific Electrophiles:

  • Formaldehyde: Gaseous formaldehyde can be bubbled through the Grignard solution, or paraformaldehyde can be depolymerized and the resulting gas passed into the reaction. Alternatively, a solution of formaldehyde in an appropriate anhydrous solvent can be used.

  • Acetone: A solution of anhydrous acetone in diethyl ether or THF is added dropwise.

  • Benzaldehyde: A solution of freshly distilled benzaldehyde in anhydrous diethyl ether or THF is added dropwise.

Part 3: Work-up and Purification

Procedure:

  • Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.[4] This will hydrolyze the magnesium alkoxide intermediate to the corresponding alcohol. For larger scale reactions, a dilute acid (e.g., 10% sulfuric acid) may be used cautiously.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted two to three times with diethyl ether or ethyl acetate. The organic layers are combined.

  • Washing: The combined organic extracts are washed with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure to yield the pure alcohol.

Mandatory Visualizations

Reaction Signaling Pathway

Grignard_Reaction_Pathway General Grignard Reaction Pathway RBr This compound (R-Br) RMgBr Phenethylmagnesium Bromide (R-MgBr) RBr->RMgBr + Mg, Solvent Wurtz Wurtz Coupling Byproduct (R-R) RBr->Wurtz Mg Magnesium (Mg) Mg->RMgBr Solvent Anhydrous Ether/THF Solvent->RMgBr Intermediate Magnesium Alkoxide Intermediate RMgBr->Intermediate + Electrophile RMgBr->Wurtz + R-Br (Side Reaction) Electrophile Electrophile (e.g., C=O) Electrophile->Intermediate Product Alcohol Product (R-C-OH) Intermediate->Product + Workup Workup Aqueous Workup (e.g., NH4Cl, H2O) Workup->Product

Caption: General reaction pathway for the Grignard synthesis.

Experimental Workflow

Grignard_Workflow Experimental Workflow for Grignard Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Activate Magnesium A->B D Initiate Grignard Formation B->D C Prepare this compound Solution C->D E Form Grignard Reagent D->E Slow Addition F React with Electrophile E->F Cool to 0°C G Quench Reaction F->G H Extract Product G->H I Wash & Dry Organic Layer H->I J Concentrate I->J K Purify (Chromatography/Distillation) J->K L L K->L Final Product

References

Application of Phenethyl Bromide in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl bromide (2-phenylethyl bromide) is a vital reagent in pharmaceutical synthesis, primarily utilized as an alkylating agent to introduce the phenethyl moiety into a wide range of molecular scaffolds.[1] This structural motif is prevalent in numerous classes of pharmaceuticals due to its ability to interact with various biological targets. The phenethyl group's lipophilicity and conformational flexibility often contribute to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the antidepressant phenelzine and the potent analgesic fentanyl. Additionally, its role in the synthesis of other psychoactive substances is explored.

The primary synthetic utility of this compound lies in its reactivity in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.[1] This allows for the efficient formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, making it a versatile tool for medicinal chemists.

Key Applications and Experimental Protocols

Synthesis of Phenelzine

Phenelzine is a non-selective and irreversible monoamine oxidase (MAO) inhibitor used in the treatment of major depressive disorder.[2] The synthesis of phenelzine involves the direct N-alkylation of hydrazine with this compound.[1]

Reaction Scheme:

C₆H₅CH₂CH₂Br + N₂H₄ → C₆H₅CH₂CH₂NHNH₂ + HBr

Experimental Protocol: Synthesis of 2-Phenylethylhydrazine (Phenelzine) [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of this compound in ethanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).[3]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrazine and ethanol under reduced pressure.

  • Extraction: Dissolve the residue in water and make the solution basic (pH > 10) by adding a strong base such as sodium hydroxide. Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude phenelzine. Further purification can be achieved by vacuum distillation.

  • Salt Formation: For pharmaceutical use, the phenelzine free base is converted to its sulfate salt. Dissolve the purified phenelzine in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of sulfuric acid in the same solvent dropwise with stirring. The precipitated phenelzine sulfate is collected by filtration, washed with cold solvent, and dried under vacuum.

Quantitative Data:

ParameterValueReference
Starting Material This compound[4]
Reagent 75% Hydrazine hydrate[4]
Overall Yield 77%[4]
Synthesis of Fentanyl and its Precursor N-Phenethyl-4-piperidone (NPP)

Fentanyl is a potent synthetic opioid analgesic.[5] this compound is a crucial precursor in several synthetic routes to fentanyl, most notably in the Siegfried and Janssen methods, where it is used to introduce the N-phenethyl group.[6][7] A key intermediate in the Siegfried method is N-phenethyl-4-piperidone (NPP), which is synthesized by the alkylation of 4-piperidone with this compound.[6][8]

Reaction Scheme (Siegfried Method - Step 1: Synthesis of NPP):

C₅H₉NO + C₆H₅CH₂CH₂Br → C₁₃H₁₇NO + HBr

Experimental Protocol: Synthesis of N-Phenethyl-4-piperidone (NPP) [8]

  • Reaction Setup: Combine 4-piperidone and this compound in a biphasic system.

  • Phase Transfer Catalysis: Add a phase transfer catalyst to facilitate the reaction between the reactants in different phases.

  • Reaction Conditions: The specific base, solvent, and temperature conditions can be varied to optimize the yield.

Reaction Scheme (Janssen Method - Final Step):

Norfentanyl + C₆H₅CH₂CH₂Br → Fentanyl + HBr

Experimental Protocol: N-Alkylation of Norfentanyl to Synthesize Fentanyl [6][7]

  • Reaction Setup: In a suitable reaction vessel, dissolve norfentanyl in an appropriate solvent.

  • Addition of Base: Add a base to deprotonate the piperidine nitrogen of norfentanyl.

  • Alkylation: Add this compound to the reaction mixture.

  • Reaction Conditions: The reaction is typically heated to drive the alkylation to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove byproducts and the crude fentanyl is purified, often by crystallization.

Quantitative Data for Fentanyl Synthesis (Representative):

ParameterValueReference
Starting Material 4-anilinopiperidine[5]
Reagent 2-phenethyl bromide[5]
Solvent Dichloroethane[5]
Yield (Acylation Step) >90%[5]
Synthesis of other Phenethylamines (e.g., 2C-B)

This compound is a versatile reagent for the synthesis of a wide array of phenethylamine derivatives, many of which have significant pharmacological activity. While not a direct pharmaceutical in the traditional sense, the psychedelic phenethylamine 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) provides an example of the broader applicability of phenethylamine synthesis. The phenethylamine core of 2C-B can be synthesized, and this compound serves as a key starting material for creating such backbones.

General Workflow for Phenethylamine Synthesis:

The synthesis of phenethylamines often involves the construction of the core ethylamine sidechain attached to a substituted phenyl ring. While multiple routes exist, a common strategy involves the reduction of a corresponding nitrostyrene, which can be prepared from a benzaldehyde. The phenethylamine backbone itself can be synthesized using this compound as a starting material for further functionalization.

Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) from 2,5-dimethoxyphenethylamine [1]

  • Dissolution: Dissolve 2,5-dimethoxyphenethylamine in glacial acetic acid.

  • Bromination: Add a solution of elemental bromine in acetic acid dropwise to the stirred solution.

  • Reaction: Continue stirring for a short period to allow the electrophilic aromatic substitution to go to completion.

  • Work-up: The reaction mixture is then worked up to isolate the 2C-B, typically as a salt.

Signaling Pathways and Experimental Workflows

Phenelzine: Monoamine Oxidase Inhibition

Phenelzine exerts its antidepressant effects by irreversibly inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[9] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. By inhibiting MAO, phenelzine increases the synaptic concentrations of these neurotransmitters, leading to enhanced neurotransmission.[9][10]

Phenelzine_MAO_Inhibition Phenelzine Phenelzine MAO Monoamine Oxidase (MAO-A & MAO-B) Phenelzine->MAO Inhibits Degradation Degradation Neurotransmitters Serotonin Norepinephrine Dopamine Neurotransmitters->Degradation Metabolized by Synaptic_Concentration Increased Synaptic Concentration Neurotransmitters->Synaptic_Concentration Accumulation Antidepressant_Effect Antidepressant Effect Synaptic_Concentration->Antidepressant_Effect Leads to Fentanyl_Opioid_Signaling Fentanyl Fentanyl MOR µ-Opioid Receptor (MOR) Fentanyl->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP Analgesia Analgesia Ca_Influx ↓ Ca²⁺ Influx K_Efflux ↑ K⁺ Efflux N_Alkylation_Workflow Start Start: Secondary Amine Substrate This compound Reaction N-Alkylation Reaction (Base, Solvent, Heat) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography, Crystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: N-Phenethylated Amine Characterization->Final_Product

References

Application Notes and Protocols: Synthesis of Phenelzine from Phenethyl Bromide and Hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of phenelzine, a potent monoamine oxidase (MAO) inhibitor, utilizing phenethyl bromide and hydrazine.[1] Phenelzine, chemically known as (2-phenylethyl)hydrazine, is a crucial pharmaceutical agent in the treatment of depression and anxiety disorders.[2] The protocols outlined herein are intended for laboratory-scale synthesis and are supported by quantitative data and safety considerations. This guide also includes a schematic representation of the synthesis workflow and the mechanism of action of phenelzine to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Phenelzine is a hydrazine derivative that acts as a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][2] By inhibiting MAO, phenelzine increases the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which is the basis for its antidepressant and anxiolytic effects.[1][2] The synthesis of phenelzine from this compound and hydrazine is a well-established method that involves a nucleophilic substitution reaction.[3] This document details the protocol for this synthesis, including reaction setup, workup, purification, and salt formation for pharmaceutical applications.[1]

Reaction Scheme

The synthesis of phenelzine from 2-phenylethyl bromide and hydrazine hydrate proceeds via a nucleophilic substitution reaction.

Reaction_Scheme cluster_reactants Reactants cluster_products Products PEB 2-Phenylethyl Bromide Reaction Nucleophilic Substitution PEB->Reaction + Hydrazine Hydrazine Hydrate Hydrazine->Reaction Phenelzine Phenelzine HBr Hydrogen Bromide Reaction->Phenelzine Reaction->HBr

Caption: Reaction scheme for the synthesis of phenelzine.

Experimental Protocols

Materials and Equipment
  • 2-Phenylethyl bromide

  • Hydrazine hydrate (75-85%)

  • Ethanol

  • Diethyl ether or Dichloromethane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sulfuric acid

  • Isopropyl alcohol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Synthesis of Phenelzine Free Base
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-phenylethyl bromide in ethanol.[1]

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).[1]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrazine and ethanol under reduced pressure using a rotary evaporator.[1]

  • Extraction: Dissolve the residue in water and make the solution basic (pH > 10) by adding a strong base such as sodium hydroxide.[1] Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.[1]

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate.[1] Filter the solution and evaporate the solvent to yield crude phenelzine as an oily residue.[1]

Purification

Further purification of the crude phenelzine can be achieved by vacuum distillation.[1]

Formation of Phenelzine Sulfate

For pharmaceutical use, the phenelzine free base is converted to its more stable sulfate salt.[1][3]

  • Dissolution: Dissolve the purified phenelzine free base in isopropyl alcohol and cool the solution to 0-5°C.[1]

  • Acidification: Slowly add a stoichiometric amount of sulfuric acid dissolved in isopropyl alcohol to the stirred solution.[1]

  • Precipitation and Filtration: The phenelzine sulfate will precipitate out of the solution. Collect the precipitate by filtration.[1]

  • Washing and Drying: Wash the collected solid with cold isopropyl alcohol and dry it under a vacuum to obtain the final product.[1]

Quantitative Data

Starting MaterialReagentSolventReaction TimeYieldReference
This compound75% Hydrazine hydrate--77%
Phenethyl chlorideHydrazine hydrateEthanol--

Note: Specific reaction conditions and yields can vary. The provided data is based on reported synthesis.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction should be performed with adequate ventilation.

  • Standard laboratory safety procedures should be followed at all times.

Workflow and Mechanism of Action

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of phenelzine sulfate from this compound.

Synthesis_Workflow Start Start: 2-Phenylethyl Bromide & Hydrazine Hydrate Reaction Reaction in Ethanol (Reflux, 4-6h) Start->Reaction Workup Workup: - Solvent Removal - Basification - Extraction Reaction->Workup Purification Purification: Vacuum Distillation Workup->Purification SaltFormation Salt Formation: + Sulfuric Acid in Isopropanol Purification->SaltFormation End End Product: Phenelzine Sulfate SaltFormation->End

Caption: General workflow for the synthesis of phenelzine sulfate.

Mechanism of Action: MAO Inhibition

Phenelzine exerts its therapeutic effect by irreversibly inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3] This inhibition leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft.

MAO_Inhibition cluster_Neuron Presynaptic Neuron MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites IncreasedMonoamines Increased Monoamine Levels in Synaptic Cleft MAO->IncreasedMonoamines leads to Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO Degradation Phenelzine Phenelzine Phenelzine->MAO Irreversible Inhibition

Caption: Mechanism of action of phenelzine as a MAO inhibitor.

References

Application Notes and Protocols for N-Alkylation of Amines with Phenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental and crucial transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The introduction of an N-phenethyl group can significantly modulate the pharmacological properties of a compound. Phenethyl bromide is a common and effective reagent for this transformation. This document provides detailed methodologies, experimental protocols, and quantitative data for the N-alkylation of various primary and secondary amines with this compound. The protocols address the common challenge of over-alkylation and present strategies for achieving selective mono-alkylation.

Core Concepts and Challenges

The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the this compound, displacing the bromide ion.

A primary challenge in the N-alkylation of primary amines is over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine. Further reaction can lead to the formation of a quaternary ammonium salt.

Strategies to Control Selectivity:

  • Stoichiometry: Using a large excess of the amine can favor mono-alkylation.

  • Slow Addition: The slow, dropwise addition of this compound to the amine solution can help maintain a low concentration of the alkylating agent, reducing the likelihood of di-alkylation.

  • Choice of Base: The use of specific bases, such as cesium carbonate, has been shown to promote selective mono-alkylation.[1]

  • Amine Salts: Reacting the hydrobromide salt of the primary amine can help to control selectivity by keeping the more basic secondary amine product in its protonated, less reactive form.[2]

Quantitative Data Summary

The following tables summarize quantitative data for the N-alkylation of various amines with this compound and other representative alkyl bromides.

Table 1: N-Alkylation of Secondary Amines with this compound

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-PiperidinoneNa₂CO₃AcetonitrileReflux2496[3]
4-AnilinopiperidineNaOHWater1202Not specified[4][5]
4-AnilinopiperidineNaOHWater1404Not specified[4][5]
4-AnilinopiperidineNaOHWater605Not specified[4][5]

Table 2: Representative Mono-N-Alkylation of Primary Amines with Alkyl Bromides using Cesium Carbonate

Amine SubstrateAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-MethoxybenzylamineBenzyl bromideCs₂CO₃DMF252488[1]
Benzylamine1-BromobutaneCs₂CO₃DMF252473[1]
AnilineBenzyl bromideCs₂CO₃DMF60585[1]
p-MethoxyanilineBenzyl bromideCs₂CO₃DMF60592[1]

Note: While this compound is not explicitly mentioned in this particular dataset, the conditions are expected to be applicable for its use, providing similar yields for the mono-N-phenethylated product.

Experimental Protocols

Protocol 1: Synthesis of N-Phenethyl-4-piperidinone (NPP)

This protocol details the N-alkylation of a secondary amine, 4-piperidinone, with this compound.[3]

Materials:

  • 4-Piperidinone hydrochloride

  • This compound

  • Sodium carbonate (Na₂CO₃), finely powdered

  • Sodium iodide (NaI)

  • Acetonitrile (CH₃CN)

Procedure:

  • A suspension of finely powdered sodium carbonate (53 g, 0.5 mol) and sodium iodide (0.5 g) in 250 mL of acetonitrile is heated to 60 °C.

  • 4-Piperidinone hydrochloride (67.80 g, 0.5 mol) is added in small portions to control the gas evolution.

  • This compound (92.53 g, 0.5 mol) is then added dropwise.

  • The reaction mixture is refluxed for 24 hours.

  • After cooling to room temperature, the precipitate is filtered off and rinsed with a small portion of acetonitrile.

  • The filtrate is concentrated on a rotary evaporator to afford N-phenethyl-4-piperidinone as a slightly yellow solid.

  • Yield: 96%.

Protocol 2: General Procedure for Selective Mono-N-Alkylation of Primary Amines with this compound using Cesium Carbonate

This protocol is adapted from a method for the selective mono-N-alkylation of primary amines using cesium carbonate and can be applied to this compound.[1]

Materials:

  • Primary amine (e.g., benzylamine, aniline)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the primary amine (2.0 equiv.) in anhydrous DMF, add cesium carbonate (1.0 equiv.).

  • Add this compound (1.0 equiv.) to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., 25 °C for aliphatic amines, 60-90 °C for aromatic amines) for the required time (typically 5-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure mono-N-phenethylated amine.

Protocol 3: N-Alkylation of 4-Anilinopiperidine with this compound

This protocol is based on procedures described in the synthesis of fentanyl and its analogs.[4][5]

Materials:

  • 4-Anilinopiperidine

  • This compound

  • Sodium hydroxide (NaOH) solution

  • Petroleum ether

Procedure:

  • In a round bottom flask equipped with a condenser, add 4-anilinopiperidine (0.10 moles) and 50 mL of 10% sodium hydroxide solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C).

  • Add this compound (0.15-0.2 moles) to the reaction mixture.

  • Stir the reaction for 2-5 hours.

  • After the reaction is complete, pour the mixture into ice-cooled water.

  • The crude product is obtained by filtration and can be recrystallized from petroleum ether to give the pure N-(1-phenethyl-4-piperidyl)aniline.

Visualizations

Reaction Mechanism

G General Reaction Scheme for N-Alkylation of a Primary Amine amine R-NH₂ (Primary Amine) product R-NH-CH₂CH₂Ph (Secondary Amine) amine->product SN2 Attack bromide PhCH₂CH₂-Br (this compound) bromide->product hbr HBr

Caption: SN2 mechanism for N-alkylation of a primary amine.

Experimental Workflow for N-Alkylation

G General Experimental Workflow for N-Alkylation start Start reagents Combine Amine, Base, and Solvent start->reagents addition Add this compound (dropwise) reagents->addition reaction Stir at Specified Temperature and Time addition->reaction workup Quench Reaction and Extract Product reaction->workup purification Purify by Column Chromatography workup->purification end Characterize Pure Product purification->end

Caption: A typical workflow for N-alkylation reactions.

Logical Relationship of Over-alkylation

G Over-alkylation Pathway primary Primary Amine (R-NH₂) secondary Secondary Amine (R-NH-Phenethyl) primary->secondary + this compound tertiary Tertiary Amine (R-N(Phenethyl)₂) secondary->tertiary + this compound quaternary Quaternary Ammonium Salt ([R-N(Phenethyl)₃]⁺Br⁻) tertiary->quaternary + this compound

Caption: The potential pathway leading to over-alkylation products.

References

Application Notes & Protocols: Phenethyl Bromide in the Synthesis of CNS-Active Drug Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenethyl bromide (2-bromoethylbenzene) is a vital alkylating reagent in medicinal chemistry, primarily utilized to introduce the phenethyl moiety into target molecules.[1] This structural motif is a common pharmacophore in a wide array of drugs active in the central nervous system (CNS), including analogs of neurotransmitters like dopamine and serotonin.[1] The phenethylamine scaffold is foundational to numerous drug classes such as antidepressants, stimulants, and hallucinogens.[2][3] this compound's utility stems from its efficiency in forming new carbon-nitrogen and carbon-carbon bonds, typically via an SN2 nucleophilic substitution mechanism.[1] This makes it an essential building block for constructing complex molecular architectures in drug discovery programs, particularly in the development of potent opioid analgesics like fentanyl and its derivatives.[1][4][5]

Core Application: N-Alkylation for Fentanyl Analog Synthesis

The introduction of a phenethyl group onto a piperidine nitrogen is a critical step in the synthesis of fentanyl and many of its highly potent analogs.[6] this compound serves as the key reagent for this transformation, reacting with precursor molecules like norfentanyl or 4-anilinopiperidine (4-AP).[4][5] This alkylation is a cornerstone of several established synthetic routes, including the Siegfried and Gupta methods, which are frequently noted in both legitimate pharmaceutical development and clandestine synthesis.[4][5]

The phenethyl group is crucial for the high analgesic potency of these compounds, as it is believed to interact with a secondary binding pocket within the µ-opioid receptor.[6] By modifying the substitution on the phenethyl ring, researchers can fine-tune the pharmacological profile of the resulting analogs, leading to the discovery of compounds with altered potency, receptor selectivity, and side-effect profiles.[7] For instance, the N-alkylation of a specific amine precursor with this compound yielded R30490, a compound with a tenfold higher affinity for the µ-opioid receptor than fentanyl itself.[8]

General Reaction: N-Phenethylation of a Piperidine Core

The fundamental reaction involves the nucleophilic attack of the secondary amine on the piperidine ring onto the primary carbon of this compound. This SN2 reaction is typically facilitated by a non-nucleophilic base to neutralize the HBr byproduct.

Caption: General SN2 N-alkylation using this compound.

Data Presentation: Pharmacological Activity of Synthesized Analogs

The following table summarizes quantitative data for select CNS-active compounds synthesized using this compound, highlighting their analgesic potency.

Compound Name/ReferenceModificationPharmacological ActivitySource(s)
R30490 (55) N-phenethylation of amine (50)10x higher affinity for µ-receptor than fentanyl[8]
cis-(+)-isomer (26) N-phenethylation of cis-3-methyl-4-piperidyl-N-phenylpropanamideED₅₀ = 0.00058 mg/kg (rat tail-withdrawal)[8]
α-methylfentanyl (27) N-phenethylation, additional methyl on side chainED₅₀ = 0.0085 mg/kg (potency close to fentanyl)[8]
Pyrrolidine Analog (14) N-phenethylation of 3-anilinopyrrolidine derivativeED₅₀ = 2 mg/kg[8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine Scaffolds

This protocol describes a representative method for the N-phenethylation of a secondary amine precursor, such as norfentanyl or 4-anilinopiperidine, a key step in the synthesis of fentanyl analogs.

Materials & Equipment:

  • Reagents: Piperidine precursor (1.0 eq), this compound (1.1-1.5 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq), Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, nitrogen/argon inlet, standard glassware for extraction and purification, rotary evaporator, column chromatography setup (silica gel), TLC plates.

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the piperidine precursor (1.0 eq) and anhydrous acetonitrile to create a 0.1-0.5 M solution.

  • Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq) to the stirring solution.

  • Addition of Alkylating Agent: Add this compound (1.1-1.5 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A study on a similar N-alkylation of piperidine reported a reaction time of 4 hours in acetonitrile at room temperature, achieving an 80% yield.[9]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

    • Wash the solids with a small amount of acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate with 1% triethylamine) to yield the pure N-phenethylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

workflow_synthesis start 1. Reaction Setup (Piperidine Precursor, K₂CO₃, MeCN) add_peb 2. Add this compound start->add_peb react 3. Stir/Heat (4-24h) Monitor by TLC add_peb->react workup 4. Cool, Filter Salts, Concentrate Filtrate react->workup extract 5. Extraction (EtOAc, H₂O, Brine) workup->extract purify 6. Purification (Silica Gel Chromatography) extract->purify characterize 7. Characterization (NMR, MS) purify->characterize final_product Pure N-Phenethylated Analog characterize->final_product fentanyl_routes cluster_siegfried Siegfried Method cluster_gupta Gupta Method peb This compound npp N-Phenethyl-4-Piperidone (NPP) peb->npp anpp_g 4-Anilino-N-phenethylpiperidine (ANPP) peb->anpp_g pip4 4-Piperidone pip4->npp anpp_s 4-Anilino-N-phenethylpiperidine (ANPP) npp->anpp_s fent_s Fentanyl anpp_s->fent_s ap 4-Anilinopiperidine (4-AP) ap->anpp_g fent_g Fentanyl anpp_g->fent_g

References

Application Notes and Protocols for the Bromination of Phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of phenethyl alcohol to 2-bromo-1-phenylethane (phenethyl bromide) is a fundamental transformation in organic synthesis. 2-Bromo-1-phenylethane serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, owing to the versatile reactivity of the alkyl bromide moiety which allows for subsequent nucleophilic substitution and coupling reactions. This document provides detailed experimental protocols for three common methods for the bromination of phenethyl alcohol: the Appel reaction, the use of phosphorus tribromide (PBr₃), and a procedure involving sodium bromide with sulfuric acid.

Reaction Scheme

C₆H₅CH₂CH₂OH + Brominating Agent → C₆H₅CH₂CH₂Br

Experimental Protocols

Method 1: Appel Reaction using Carbon Tetrabromide and Triphenylphosphine

This method offers high yields and mild reaction conditions. The reaction proceeds via an SN2 mechanism.[1]

Materials:

  • 2-Phenylethyl alcohol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-phenylethyl alcohol (1.64 mmol, 1.0 eq) and carbon tetrabromide (1.96 mmol, 1.2 eq) in dichloromethane (8.2 mL), a solution of triphenylphosphine (2.46 mmol, 1.5 eq) in dichloromethane (3.3 mL) is added at 0 °C.[1]

  • The reaction mixture is then stirred at room temperature for 1 hour.[1]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.[1]

  • The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent to afford pure (2-bromoethyl)benzene.[1]

Method 2: Bromination using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides.[2][3] This reaction also proceeds via an SN2 mechanism, which typically results in an inversion of stereochemistry if a chiral alcohol is used.[3][4] The use of PBr₃ is advantageous as it generally avoids carbocation rearrangements that can occur with other methods.[3]

Materials:

  • 2-Phenylethyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Pyridine (optional, to suppress HBr buildup)

Procedure:

  • In a round-bottom flask, dissolve 2-phenylethyl alcohol in anhydrous diethyl ether or dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33-0.4 equivalents per equivalent of alcohol) to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by distillation under reduced pressure.

Method 3: Bromination using Sodium Bromide and Sulfuric Acid

This method generates hydrobromic acid (HBr) in situ, which then reacts with the alcohol. It is a cost-effective and common laboratory procedure for preparing alkyl bromides from primary alcohols.

Materials:

  • 2-Phenylethyl alcohol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether or dichloromethane for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride or magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 2-phenylethyl alcohol, sodium bromide, and water.

  • Cool the flask in an ice-water bath.

  • Slowly and carefully add concentrated sulfuric acid to the mixture with constant swirling.[5]

  • After the addition of sulfuric acid, equip the flask with a reflux condenser and heat the mixture to reflux for 45-60 minutes.[5]

  • After reflux, allow the mixture to cool to room temperature.

  • Set up the apparatus for simple distillation and distill the mixture to collect the crude 2-bromo-1-phenylethane.

  • Transfer the distillate to a separatory funnel and wash it successively with water, concentrated sulfuric acid (to remove unreacted alcohol and ether byproducts), water, and finally with a saturated sodium bicarbonate solution to neutralize any remaining acid.[6][7]

  • Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.[6][7]

  • Filter to remove the drying agent, and purify the final product by distillation.

Data Presentation

ParameterMethod 1: Appel ReactionMethod 2: PBr₃Method 3: NaBr/H₂SO₄
Brominating Agent CBr₄ / PPh₃PBr₃NaBr / H₂SO₄ (in situ HBr)
Solvent DichloromethaneDiethyl ether or DichloromethaneWater
Reaction Temperature 0 °C to Room Temperature[1]0 °C to Room TemperatureReflux
Reaction Time 1 hour[1]Several hours45-60 minutes
Yield 96%[1]Generally highGood
Purification Column Chromatography[1]DistillationDistillation

Visualizations

Experimental Workflow for Bromination of Phenethyl Alcohol

Bromination_Workflow General Workflow for the Bromination of Phenethyl Alcohol cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification start Phenethyl Alcohol reagents Add Brominating Agent (e.g., CBr4/PPh3, PBr3, or NaBr/H2SO4) and Solvent start->reagents reaction_conditions Set Reaction Conditions (Temperature, Time) reagents->reaction_conditions quench Quench Reaction reaction_conditions->quench Reaction Completion extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer (Water, Bicarbonate, Brine) extraction->wash dry Dry with Anhydrous Salt (e.g., MgSO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Distillation or Chromatography) concentrate->purify product 2-Bromo-1-phenylethane purify->product

Caption: General experimental workflow for the synthesis of 2-bromo-1-phenylethane.

Signaling Pathway: SN2 Mechanism for Bromination

SN2_Mechanism SN2 Mechanism for Alcohol Bromination cluster_activation Step 1: Activation of Hydroxyl Group cluster_substitution Step 2: Nucleophilic Substitution alcohol Phenethyl Alcohol (R-OH) activated_intermediate Activated Intermediate (R-O-PBr2 or R-O-PPh3+) alcohol->activated_intermediate Nucleophilic Attack activator Activating Agent (e.g., PBr3, PPh3) activator->activated_intermediate product 2-Bromo-1-phenylethane (R-Br) activated_intermediate->product leaving_group Leaving Group (e.g., HOPBr2, OPPh3) activated_intermediate->leaving_group bromide Bromide Ion (Br⁻) bromide->activated_intermediate Backside Attack (SN2)

Caption: SN2 pathway for the conversion of an alcohol to an alkyl bromide.

References

Purifying Phenethyl Bromide: A Detailed Protocol for Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenethyl bromide (2-phenylethyl bromide) is a key intermediate in the synthesis of a variety of pharmaceuticals and other organic compounds.[1][2] Its purity is crucial for the successful outcome of subsequent reactions. Synthesis of this compound, often through the reaction of phenethyl alcohol with hydrogen bromide or the free-radical addition of hydrogen bromide to styrene, can result in impurities such as unreacted starting materials or side-products.[3][4] Fractional distillation is a highly effective method for purifying this compound to the high degree required for most research and development applications. This document provides a detailed protocol for the fractional distillation of this compound under reduced pressure, a technique necessary due to its relatively high boiling point at atmospheric pressure.[5]

Principles of Fractional Distillation

Fractional distillation separates liquid mixtures based on differences in their boiling points.[6] When a mixture is heated, the component with the lower boiling point vaporizes more readily.[7] In a fractional distillation setup, the vapor rises through a fractionating column, which provides a large surface area (e.g., glass beads, rings, or indentations in a Vigreux column) for repeated cycles of vaporization and condensation.[5][8] With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the temperature and pressure, components can be separated and collected as distinct fractions. For high-boiling point compounds like this compound, performing the distillation under reduced pressure (vacuum distillation) lowers the boiling points of all components, preventing thermal decomposition and allowing for a more efficient separation.[9]

Materials and Equipment

Chemicals:

  • Crude this compound

  • Drying agent (e.g., anhydrous magnesium sulfate or calcium chloride)

  • High-vacuum grease

Equipment:

  • Round-bottom flask (distillation pot)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or glass beads)

  • Distillation head with a thermometer adapter

  • Thermometer or temperature probe

  • Condenser (Liebig or Allihn)

  • Receiving flasks (multiple)

  • Vacuum adapter

  • Vacuum pump (capable of reaching at least 10 mmHg)[10]

  • Manometer or vacuum gauge

  • Cold trap (recommended to protect the vacuum pump)

  • Tubing for vacuum and water connections

  • Clamps and stands to secure the apparatus

  • Glass wool (for insulating the fractionating column)

  • Aluminum foil (for insulating the fractionating column)

Experimental Protocol

4.1. Pre-distillation Preparation

  • Drying the Crude this compound: If the crude this compound contains water, it should be dried prior to distillation. Add a suitable amount of a drying agent, such as anhydrous magnesium sulfate or calcium chloride, to the crude liquid. Swirl the flask and let it stand for at least 30 minutes. The liquid should be clear. If it remains cloudy, add more drying agent.

  • Filtration: Filter the dried this compound to remove the drying agent.

4.2. Assembly of the Fractional Distillation Apparatus

  • Setup: Assemble the fractional distillation apparatus in a fume hood as illustrated in the workflow diagram below. Ensure all glassware is clean and dry.

  • Distillation Pot: Place a magnetic stir bar and the dried, crude this compound into a round-bottom flask. The flask should not be more than two-thirds full.

  • Fractionating Column: Attach the fractionating column to the distillation flask. For efficient separation of this compound from phenethyl alcohol, a packed column (e.g., with Raschig rings or glass beads) or a longer Vigreux column is recommended to provide a higher number of theoretical plates.[11]

  • Insulation: Insulate the fractionating column and the distillation head with glass wool and/or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[12]

  • Distillation Head and Condenser: Connect the distillation head with a thermometer to the top of the fractionating column. The top of the thermometer bulb should be level with the side arm leading to the condenser. Attach the condenser to the distillation head and secure it with a clamp. Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.

  • Receiving Flask and Vacuum Connection: Attach the vacuum adapter to the end of the condenser and connect a receiving flask. Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled vacuum tubing.[13]

  • Joints: Lightly grease all ground-glass joints with high-vacuum grease to ensure a good seal.[14]

4.3. Distillation Procedure

  • Initiate Vacuum: Turn on the circulating water to the condenser and begin to evacuate the system using the vacuum pump. The pressure should drop to the desired level (e.g., 10-20 mmHg). A steady, low pressure is crucial for a successful distillation.[14]

  • Heating and Stirring: Begin stirring the this compound and gradually heat the distillation pot using the heating mantle.

  • Equilibration: Observe the vapor rising through the fractionating column. Allow the system to equilibrate by adjusting the heating rate so that a ring of condensing vapor slowly ascends the column. This ensures that the separation is efficient.[7]

  • Fraction Collection:

    • Forerun: Collect the first fraction (forerun), which will contain any low-boiling impurities. The temperature at the distillation head will be lower than the boiling point of this compound at the given pressure.

    • Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of this compound (e.g., 97-99 °C at 15 mmHg), change the receiving flask to collect the purified product.[4]

    • Final Fraction: When the temperature begins to rise again or the distillation rate slows significantly, stop collecting the main fraction. Any remaining liquid in the distillation pot will be higher-boiling impurities.

  • Shutdown: Turn off the heating mantle and allow the system to cool to room temperature. Carefully and slowly release the vacuum before turning off the vacuum pump. Disassemble the apparatus.

Data Presentation

The following table summarizes the key physical properties of this compound and its common impurity, phenethyl alcohol, which are relevant to the fractional distillation process.

PropertyThis compoundPhenethyl AlcoholStyrene (Potential Impurity)
Boiling Point (atm) 220-221 °C[5]219-221 °C[4]145 °C[11]
Boiling Point (reduced) 97-99 °C at 15 mmHg (2.0 kPa)[4]~100 °C at 10 mmHg61 °C at 20 mmHg
Refractive Index (20°C) 1.556[5]1.531-1.534[5][9]1.5469[15]
Density (20°C) 1.355 g/mL[5]1.020 g/mL[4]0.909 g/cm³[15]
Molar Mass 185.06 g/mol [5]122.17 g/mol [13]104.15 g/mol [15]

Purity Assessment

The purity of the distilled this compound should be assessed to confirm the effectiveness of the purification. Common analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying impurities.[16] The purified sample should show a single major peak corresponding to this compound.

  • Refractive Index: Measuring the refractive index of the purified product and comparing it to the literature value can provide a quick assessment of purity.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified product and detect any residual impurities.

Safety Precautions

  • This compound is harmful if swallowed and causes skin and eye irritation.[8]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

  • Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use.[14]

  • Use a safety shield around the distillation apparatus.

  • Never heat a closed system.

Diagrams

Fractional_Distillation_Workflow cluster_prep Pre-distillation Preparation cluster_distillation Fractional Distillation under Vacuum cluster_collection Fraction Collection cluster_analysis Purity Analysis crude Crude this compound drying Drying with Anhydrous Agent crude->drying filtration Filtration drying->filtration distillation_pot Heating and Stirring in Distillation Pot filtration->distillation_pot column_ascent Vapor Ascends Fractionating Column distillation_pot->column_ascent equilibration Vapor-Liquid Equilibration column_ascent->equilibration condensation Condensation equilibration->condensation forerun Collect Forerun (Low-Boiling Impurities) condensation->forerun main_fraction Collect Main Fraction (Purified this compound) forerun->main_fraction final_fraction Stop Collection (High-Boiling Impurities Remain) main_fraction->final_fraction gcms GC-MS main_fraction->gcms refractive_index Refractive Index main_fraction->refractive_index nmr NMR Spectroscopy main_fraction->nmr

Caption: Workflow for the purification of this compound by fractional distillation.

Distillation_Apparatus cluster_setup Vacuum Fractional Distillation Apparatus heating_mantle Heating Mantle with Stirrer distillation_pot Distillation Pot (Crude this compound) heating_mantle->distillation_pot fractionating_column Fractionating Column (Insulated) distillation_pot->fractionating_column distillation_head Distillation Head fractionating_column->distillation_head thermometer Thermometer distillation_head->thermometer condenser Condenser distillation_head->condenser vacuum_adapter Vacuum Adapter condenser->vacuum_adapter water_out Water Out condenser->water_out receiving_flask Receiving Flask vacuum_adapter->receiving_flask cold_trap Cold Trap vacuum_adapter->cold_trap To Vacuum vacuum_pump Vacuum Pump cold_trap->vacuum_pump water_in Water In water_in->condenser

Caption: Diagram of a vacuum fractional distillation apparatus.

References

Troubleshooting & Optimization

How to improve the yield of phenethyl bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of phenethyl bromide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Synthesis from Phenethyl Alcohol

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue refluxing for an additional 1-2 hours if starting material is still present.[1] - Increase Temperature: Ensure the reaction is maintained at a vigorous reflux. For the reaction with HBr, a temperature of around 110°C is often cited.[2] - Insufficient Acid: Ensure a sufficient excess of hydrobromic acid (HBr) is used to drive the reaction to completion.
Side Reactions - Formation of Styrene: Overheating or prolonged reaction times can lead to the elimination of HBr to form styrene. Maintain a controlled reflux temperature and monitor the reaction closely. - Formation of Diphenyl Ether: This can occur at very high temperatures. Avoid excessive heating.
Work-up Losses - Incomplete Extraction: Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether, dichloromethane). Perform multiple extractions (e.g., 3 x 50 mL). - Emulsion Formation: If an emulsion forms during washing, add a small amount of brine (saturated NaCl solution) to help break it.
Purification Losses - Distillation Issues: The boiling points of phenethyl alcohol and this compound are relatively close. Use fractional distillation for a more efficient separation.[2] Ensure the vacuum is stable during reduced pressure distillation.

Issue 2: Product is Contaminated with Unreacted Phenethyl Alcohol

Potential CauseRecommended Solution
Incomplete Reaction See "Incomplete Reaction" under Issue 1.
Inefficient Purification - Washing: Wash the organic layer with water to remove the majority of the water-soluble phenethyl alcohol. - Fractional Distillation: Carefully perform fractional distillation to separate the product from the higher-boiling phenethyl alcohol. Collect the fraction at the correct boiling point and pressure (e.g., 97-99°C at 2.0 kPa).[2]

Issue 3: The Reaction Mixture Turns Dark

Potential CauseRecommended Solution
Decomposition/Side Reactions - Overheating: Excessive heat can cause decomposition of organic materials. Maintain a controlled and steady reflux. - Air Oxidation: While less common for this reaction, ensure the setup is not unnecessarily exposed to air for prolonged periods at high temperatures.
Synthesis from Styrene

Issue 1: Low Yield of this compound (Anti-Markovnikov Product)

Potential CauseRecommended Solution
Ineffective Radical Initiator - Decomposed Initiator: Use a fresh or properly stored radical initiator (e.g., benzoyl peroxide, AIBN).[3] - Insufficient Initiator: Ensure a catalytic amount of the initiator is used.
Presence of Inhibitors - Stabilized Styrene: Commercial styrene often contains inhibitors (e.g., hydroquinone) to prevent polymerization. Remove the inhibitor before use by washing with an aqueous NaOH solution followed by water, and then drying.
Competition with Markovnikov Addition - Absence of Peroxides: The anti-Markovnikov addition of HBr is a free-radical process and requires the presence of a radical initiator (peroxide effect).[4][5][6] In the absence of peroxides, the reaction will proceed via an ionic mechanism to give the Markovnikov product (1-phenylethyl bromide).[6][7]
Low HBr Concentration - Gaseous HBr: Ensure a steady stream of anhydrous HBr gas is bubbled through the reaction mixture.[3]

Issue 2: Formation of 1-Phenylethyl Bromide (Markovnikov Product)

Potential CauseRecommended Solution
Absence of Radical Initiator As mentioned above, the absence of a radical initiator will lead to the formation of the thermodynamically more stable carbocation intermediate, resulting in the Markovnikov product.[6][7] Ensure a radical initiator is present.
Presence of Water Traces of water can promote the ionic pathway. Ensure all reagents and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The two primary industrial and laboratory methods for synthesizing this compound are:

  • From Phenethyl Alcohol: This involves the reaction of phenethyl alcohol with hydrobromic acid (HBr), often with heating under reflux.[2] This is a nucleophilic substitution reaction (SN2).[1]

  • From Styrene: This method utilizes the free-radical addition of hydrogen bromide (HBr) to styrene in the presence of a radical initiator, such as a peroxide.[3][8] This reaction follows an anti-Markovnikov addition pathway.[4][6]

Q2: How can I improve the yield of the reaction starting from phenethyl alcohol?

A2: To improve the yield when synthesizing from phenethyl alcohol, consider the following:

  • Use excess HBr: Using a molar excess of hydrobromic acid can help drive the equilibrium towards the product.

  • Control the temperature: Maintain a steady reflux to ensure the reaction proceeds at a reasonable rate without causing decomposition.[2]

  • Ensure efficient mixing: Good agitation ensures that the reactants are in constant contact.

  • Purification: Use fractional distillation to carefully separate the product from unreacted starting material and byproducts.[2]

Q3: Why is a radical initiator necessary for the synthesis from styrene?

A3: A radical initiator is crucial for the anti-Markovnikov addition of HBr to styrene.[4][5][6] In the absence of a radical initiator, the reaction proceeds through an ionic mechanism, leading to the formation of the more stable benzylic carbocation and resulting in the Markovnikov product, 1-phenylethyl bromide.[6][7] The radical initiator facilitates a free-radical chain reaction that leads to the desired 2-phenylethyl bromide.

Q4: What are some common impurities in this compound synthesis and how can they be removed?

A4: Common impurities include:

  • Unreacted starting materials: Phenethyl alcohol or styrene.

  • Side products: Styrene (from elimination), 1-phenylethyl bromide (from Markovnikov addition), or diphenylethane.

Purification is typically achieved through the following steps:

  • Washing: The crude product is washed with water to remove water-soluble impurities like excess acid or phenethyl alcohol. A wash with a dilute base (e.g., 10% sodium carbonate solution) is used to neutralize any remaining acid.[2]

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).

  • Distillation: Fractional distillation under reduced pressure is the most effective method for separating this compound from other organic components.[2]

Q5: Are there alternative brominating agents for converting phenethyl alcohol to this compound?

A5: Yes, other brominating agents can be used, although HBr is common. These include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[9][10] These reagents also typically react via an SN2 mechanism.

Experimental Protocols

Synthesis of this compound from Phenethyl Alcohol

Materials:

  • Phenethyl alcohol

  • 48% Hydrobromic acid

  • Diethyl ether (or other suitable organic solvent)

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride (or magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phenethyl alcohol and an excess of 48% hydrobromic acid.

  • Heat the mixture to a gentle reflux (approximately 110°C) and maintain for 4-6 hours.[1]

  • Monitor the reaction by TLC to ensure the consumption of the starting material.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, 10% sodium carbonate solution, and finally with water again.[2]

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure, collecting the fraction at 97-99°C (2.0 kPa).[2]

Synthesis of this compound from Styrene

Materials:

  • Styrene (inhibitor removed)

  • Anhydrous hydrogen bromide gas

  • Benzoyl peroxide (or AIBN)

  • An inert solvent (e.g., heptane)

Procedure:

  • Dissolve styrene and a catalytic amount of benzoyl peroxide in an inert solvent in a three-necked flask equipped with a gas inlet tube, a condenser, and a stirrer.

  • Bubble anhydrous hydrogen bromide gas through the solution while stirring.

  • Maintain the reaction temperature, as the reaction is exothermic.

  • Continue the addition of HBr until the styrene is consumed (monitor by GC).

  • Once the reaction is complete, wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove any excess HBr.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent by distillation.

  • Purify the product by vacuum distillation.

Visualizations

experimental_workflow_alcohol cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Phenethyl Alcohol + HBr reflux Reflux (110°C, 4-6h) start->reflux Heat extraction Extraction with Organic Solvent reflux->extraction washing Wash with H₂O, Na₂CO₃, H₂O extraction->washing drying Dry over Anhydrous Salt washing->drying distillation Fractional Distillation (Reduced Pressure) drying->distillation product This compound distillation->product

Caption: Workflow for this compound Synthesis from Phenethyl Alcohol.

experimental_workflow_styrene cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Styrene + HBr (gas) + Radical Initiator reaction Reaction in Inert Solvent start->reaction washing Wash with H₂O and NaHCO₃ reaction->washing drying Dry over Anhydrous Salt washing->drying distillation Vacuum Distillation drying->distillation product This compound distillation->product

Caption: Workflow for this compound Synthesis from Styrene.

logical_relationship cluster_styrene_reaction Addition of HBr to Styrene styrene Styrene + HBr peroxide With Peroxide (Radical Initiator) styrene->peroxide no_peroxide Without Peroxide styrene->no_peroxide anti_markovnikov Anti-Markovnikov Product (this compound) peroxide->anti_markovnikov Free-Radical Mechanism markovnikov Markovnikov Product (1-Phenylethyl Bromide) no_peroxide->markovnikov Ionic Mechanism

Caption: Regioselectivity in the Addition of HBr to Styrene.

References

Common side reactions in phenethyl bromide preparations and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenethyl Bromide Preparation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary industrial and laboratory methods for synthesizing this compound are the nucleophilic substitution of phenethyl alcohol and the free-radical addition of hydrogen bromide to styrene. The former typically proceeds via an Sₙ2 mechanism, while the latter follows an anti-Markovnikov addition pathway.[1][2]

Q2: I'm observing a significant amount of styrene in my reaction mixture when starting from phenethyl alcohol. What is the cause and how can I prevent it?

A2: The formation of styrene is a result of a competing E2 elimination reaction, which is favored by high temperatures and the presence of a strong base.[3][4] To minimize styrene formation, it is crucial to maintain a low reaction temperature. Using reagents like phosphorus tribromide (PBr₃) can also reduce the likelihood of elimination reactions compared to using hydrobromic acid.[5]

Q3: My yield is consistently low when using PBr₃ with phenethyl alcohol. What are the potential reasons?

A3: Low yields with PBr₃ can be attributed to several factors. Incomplete reaction due to insufficient PBr₃ or reaction time is a common issue. Additionally, the formation of organophosphorus byproducts, such as phosphite esters (e.g., Br₂POR, BrP(OR)₂, P(OR)₃), can occur if the stoichiometry is not optimal.[5] These intermediates may be lost during the aqueous workup.[6] Ensuring the use of at least 0.33-0.40 equivalents of PBr₃ per hydroxyl group and allowing for adequate reaction time can improve yields.[5]

Q4: How can I effectively remove unreacted starting material and byproducts from my final product?

A4: A standard workup procedure involves sequential washing of the crude product with water, a 10% sodium carbonate solution to neutralize excess acid, and then water again.[1][7] For purification, fractional distillation under reduced pressure is highly effective. This compound typically distills at 97-99°C at 2.0 kPa.[1][7]

Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low Yield and Purity

Symptoms:

  • The final isolated yield is significantly lower than theoretical predictions (>90% is often achievable).[1]

  • GC-MS or NMR analysis shows a mixture of starting material, desired product, and various impurities.

Possible Causes & Solutions:

CauseSolution
Competing E2 Elimination Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. The Sₙ2 reaction has a lower activation energy than the E2 reaction.[3] Consider using PBr₃, which is known to suppress elimination reactions.[5]
Incomplete Reaction Ensure the reaction is refluxed for a sufficient duration, typically 4-6 hours, to drive it to completion.[1] Monitor the reaction's progress using TLC until the starting alcohol is fully consumed.[3]
Reagent Quality Use pure starting materials. Impurities in phenethyl alcohol or styrene can lead to unwanted side reactions.[3] If using PBr₃, ensure it has not been hydrolyzed by moisture, as this can reduce its reactivity.[5]
Hydrolysis During Workup The this compound product can be hydrolyzed back to phenethyl alcohol in the presence of water. Minimize contact time with aqueous solutions during the workup and ensure all apparatus is dry.
Formation of Phosphorus Byproducts (with PBr₃) Use the correct stoichiometric ratio of PBr₃ (0.33-0.40 equivalents per -OH group). Treating the crude product with concentrated hydrobromic acid can help convert some organophosphorus byproducts to the desired bromoalkane, improving the yield.[5]
Issue 2: Formation of Styrene Side Product

Symptoms:

  • A distinct sweet, aromatic odor, different from the product, is noticeable.

  • NMR or GC-MS analysis confirms the presence of styrene.

Troubleshooting Workflow for Styrene Formation:

G start Styrene Detected as Side Product check_temp Was the reaction temperature kept low (e.g., below room temp for initial mixing)? start->check_temp check_base Was a strong base used in the reaction or workup? check_temp->check_base Yes high_temp High temperature favors E2 elimination over Su20992 substitution. check_temp->high_temp No strong_base Strong bases promote E2 elimination. check_base->strong_base Yes solution_temp Action: Maintain lower temperatures, especially during reagent addition. Consider ice bath cooling. check_base->solution_temp No high_temp->solution_temp solution_base Action: Avoid strong bases. Use a weak base like NaHCOu2083 or Nau2082COu2083 for neutralization during workup. strong_base->solution_base

Caption: Troubleshooting workflow for styrene formation.

Experimental Protocols

Protocol 1: Synthesis from Phenethyl Alcohol using HBr Gas

This protocol is based on common industrial synthesis methods.[1]

Materials:

  • Phenethyl alcohol

  • Hydrogen bromide (HBr) gas

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous potassium carbonate (K₂CO₃) or calcium chloride (CaCl₂)

  • Glass flask with reflux condenser, HBr gas inlet, and thermostatic oil bath

Procedure:

  • Charge the glass flask with phenethyl alcohol.

  • Heat the alcohol to 110°C in the oil bath.

  • Slowly introduce HBr gas into the heated alcohol. The slow addition is crucial to control the exothermic nature of the reaction and prevent side reactions.[1]

  • Once the addition is complete, reflux the mixture for 4-6 hours to ensure the reaction goes to completion.[1]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • 10% sodium carbonate solution (to neutralize any excess HBr)

    • Water

  • Dry the organic layer with anhydrous potassium carbonate or another suitable drying agent.[7]

  • Purify the crude this compound by fractional distillation under reduced pressure, collecting the fraction at 97-99°C (2.0 kPa).[1][7]

Protocol 2: Synthesis from Styrene via Free-Radical Addition

This method relies on the anti-Markovnikov addition of HBr to styrene.[2][8]

Materials:

  • Styrene

  • Anhydrous hydrogen bromide (HBr) gas

  • A radical initiator (e.g., dibenzoyl peroxide or AIBN)

  • An aliphatic hydrocarbon solvent (e.g., heptane)

Procedure:

  • Dissolve styrene in an aliphatic hydrocarbon solvent (e.g., heptane) in a reaction vessel. The concentration of styrene should be kept below 30%.[9]

  • Add a catalytic amount of a radical initiator.

  • Bubble anhydrous HBr gas through the solution at an elevated temperature.[9]

  • Monitor the reaction by TLC or GC until the styrene is consumed.

  • After completion, cool the reaction mixture and proceed with a standard aqueous workup, including a wash with a mild base (e.g., NaHCO₃ solution) to remove excess HBr.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Purify the product via fractional distillation under reduced pressure.

Decision-Making Diagram for Synthesis Route Selection

G start Select Synthesis Route for This compound start_material What is your primary starting material? start->start_material alcohol Phenethyl Alcohol start_material->alcohol Alcohol styrene Styrene start_material->styrene Alkene reagent_choice Choose Brominating Agent alcohol->reagent_choice protocol3 Follow Protocol 3: Free-Radical Addition styrene->protocol3 hbr_gas HBr Gas reagent_choice->hbr_gas Standard pbr3 PBru2083 reagent_choice->pbr3 Minimize Elimination protocol1 Follow Protocol 1: Su20992 Substitution hbr_gas->protocol1 protocol2 Follow Protocol 2: Su20992 Substitution (less elimination) pbr3->protocol2

References

Technical Support Center: Optimizing Phenethyl Bromide Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for phenethyl bromide alkylation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the alkylation of amines and active methylene compounds with this compound.

Low or No Conversion of Starting Material

Q: My this compound alkylation reaction shows low or no conversion of the starting nucleophile. What are the potential causes and how can I resolve this?

A: Low or no conversion in this compound alkylation can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the nucleophile effectively. For C-H alkylation of active methylene compounds, a strong base is crucial to generate the enolate. For N-alkylation of amines, the basicity should be sufficient to deprotonate the amine without promoting excessive side reactions.

    • Solution: Consider switching to a stronger base. For active methylene compounds, bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are often effective.[1] For amine alkylation, potassium carbonate (K₂CO₃) is a common choice, but stronger, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be beneficial, especially for secondary amines, to suppress the formation of quaternary ammonium salts.[2]

  • Poor Solubility of Reagents: If the nucleophile or the base has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.[3]

    • Solution: Select a solvent that effectively dissolves all reactants. Polar apathetic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often good choices for alkylation reactions.[3] In some cases, heating the reaction mixture can improve solubility and reaction rates.

  • Inactive Alkylating Agent: this compound can degrade over time.

    • Solution: Use fresh or purified this compound for the reaction. The purity can be checked by techniques like NMR or GC-MS.

  • Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin-Layer Chromatography (TLC). For many alkylations, temperatures ranging from room temperature to 80°C are effective.[4]

  • Steric Hindrance: A sterically hindered nucleophile or alkylating agent can slow down the reaction rate. This compound is a primary alkyl halide and is generally reactive in Sₙ2 reactions.[5]

    • Solution: In cases of significant steric hindrance, longer reaction times or higher temperatures may be necessary.

Formation of Side Products

Q: My reaction is producing significant amounts of side products. How can I improve the selectivity for the desired alkylated product?

A: The formation of side products is a common challenge in alkylation reactions. The two primary side reactions with this compound are over-alkylation (especially with amines) and elimination.

1. Over-alkylation (for Amine Nucleophiles)

The mono-alkylated amine product is often more nucleophilic than the starting amine, leading to a second alkylation event and the formation of tertiary amines or even quaternary ammonium salts.[6]

  • Control Stoichiometry: Use a large excess of the primary amine relative to this compound to increase the probability of the alkylating agent reacting with the starting amine.

  • Slow Addition of Alkylating Agent: Adding this compound dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation.

  • Use of Specific Bases for Selective Mono-alkylation: The use of cesium bases (e.g., cesium hydroxide) has been shown to favor mono-N-alkylation of primary amines.[7]

2. Elimination Reaction (Formation of Styrene)

This compound can undergo E2 elimination in the presence of a strong, sterically hindered base to form styrene.[8]

  • Choice of Base: Use a less sterically hindered base that is a good nucleophile but a weaker base to favor substitution over elimination.

  • Temperature Control: Lowering the reaction temperature generally favors the Sₙ2 reaction over the E2 reaction, as elimination reactions often have a higher activation energy.[9]

3. O-Alkylation vs. N-Alkylation (for Nucleophiles with both O and N atoms)

For molecules containing both hydroxyl and amine functionalities, selective alkylation can be challenging.

  • Protecting Groups: Consider protecting the more reactive functional group to ensure alkylation occurs at the desired site.

  • Reaction Conditions: The choice of base and solvent can influence the selectivity. For instance, in some cases, potassium carbonate in DMF is used for O-alkylation of phenols.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the alkylation of a secondary amine with this compound?

A1: For the N-alkylation of secondary amines, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often an excellent choice. It is basic enough to deprotonate the secondary amine but is too bulky to compete as a nucleophile, thus minimizing the formation of quaternary ammonium salts.[2]

Q2: Which solvent is most suitable for this compound alkylation?

A2: Polar aprotic solvents are generally preferred for Sₙ2 reactions involving alkyl halides like this compound. Acetonitrile, DMF, and DMSO are common choices as they can dissolve a wide range of reactants and stabilize the transition state.[3] The choice of solvent can significantly impact reaction rates and should be optimized for each specific reaction.

Q3: How can I monitor the progress of my this compound alkylation reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots. For more quantitative analysis, techniques like GC-MS or LC-MS can be used.

Q4: I am having difficulty purifying my alkylated product. What are some common purification strategies?

A4: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent system is crucial for good separation and should be determined by TLC analysis. If the product is a solid, recrystallization can be an effective purification method. For liquid products, distillation under reduced pressure may be an option if the product is thermally stable and has a sufficiently different boiling point from the impurities.

Data Presentation

Table 1: Influence of Base on the Alkylation of Diethyl 2-Acetamidomalonate with this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801260
2NaHTHFrt685
3Cs₂CO₃DMFrt492
4Et₃NAcetonitrileReflux1845

Note: Data is illustrative and compiled from general knowledge of similar reactions. Actual yields may vary.[11]

Table 2: Solvent Effects on the N-Alkylation of a Secondary Amine with an Alkyl Bromide

EntrySolventTemperature (°C)Time (h)Conversion (%)
1Acetonitrilert24>95
2Dichloromethanert24<10
3Toluenert24<5
4DMFrt24>95

Note: Data is based on a study of a similar N-alkylation reaction and illustrates the significant impact of the solvent.[12]

Experimental Protocols

Protocol 1: N-Alkylation of a Secondary Amine with this compound

This protocol describes a general procedure for the N-alkylation of a secondary amine using this compound and Hünig's base.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous acetonitrile

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • To a stirred solution of the secondary amine (1.0 eq) in anhydrous acetonitrile, add DIPEA (1.5 eq).

  • Add this compound (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C-Alkylation of Diethyl Malonate with this compound

This protocol describes a general procedure for the C-alkylation of diethyl malonate using sodium ethoxide as a base.

Materials:

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (1.05 eq)

  • This compound (1.0 eq)

  • Anhydrous ethanol

  • Standard workup and purification reagents (e.g., diethyl ether, water, brine, anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • To the stirred solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.

  • Add this compound (1.0 eq) dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]

Mandatory Visualization

experimental_workflow cluster_reaction_setup Reaction Setup reactant reactant process process product product analysis analysis purification purification A Nucleophile (Amine or Active Methylene Cmpd) D Combine Reactants & Stir A->D B Base (e.g., K2CO3, NaH, DIPEA) B->D C Solvent (e.g., DMF, Acetonitrile) C->D E Add this compound (Dropwise) D->E F Reaction (Heat if necessary) E->F G Monitor by TLC F->G In-process control H Workup (Quench, Extract, Dry) F->H Reaction Complete G->F I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J K Final Product J->K

Caption: General experimental workflow for this compound alkylation.

troubleshooting_logic problem problem cause cause solution solution decision decision start Low Conversion? cause1 Base Strength? start->cause1 cause2 Solubility? start->cause2 cause3 Temperature? start->cause3 solution1 Use Stronger Base cause1->solution1 solution2 Change Solvent / Heat cause2->solution2 solution3 Increase Temperature cause3->solution3 side_products Side Products? overalkylation Over-alkylation? side_products->overalkylation elimination Elimination? side_products->elimination solution_over Excess Nucleophile / Slow Addition overalkylation->solution_over Yes solution_elim Milder Base / Lower Temp elimination->solution_elim Yes

Caption: Troubleshooting logic for this compound alkylation.

References

Safe laboratory handling and storage of phenethyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenethyl Bromide

This guide provides essential safety information, troubleshooting, and handling protocols for this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No: 103-63-9), also known as (2-bromoethyl)benzene, is an organic compound commonly used as an intermediate in the synthesis of pharmaceuticals and other chemicals.[1][2] It is a colorless to pale yellow liquid.[2][3][4] The primary hazards associated with this compound are:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[3][5][6][7]

  • Causes serious eye irritation (Eye irritation, Category 2).[3][5][6]

  • Causes skin irritation .[6][7][8]

  • May cause respiratory tract irritation.[1][7]

Q2: What are the correct storage conditions for this compound?

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Temperature: Store in a refrigerator at 2°C - 8°C.[1][3]

  • Atmosphere: It should be stored under an inert gas, such as nitrogen.[3][4]

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4][5][8]

  • Protection: Protect from light, heat, and moisture, as the compound is light-sensitive and hygroscopic.[3][4][9]

  • Incompatibilities: Store away from strong oxidizing agents.[1][8][10]

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

To minimize exposure risk, the following PPE must be worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][8]

  • Hand Protection: Use compatible, chemical-resistant gloves.[3][5]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4][5]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably a chemical fume hood.[5][6] If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[3][5]

Q4: What are the first-aid procedures in case of accidental exposure?

Immediate action is critical in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention from an ophthalmologist.[3]

  • Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][10] If skin irritation persists, consult a physician.[8][10]

  • Inhalation: Move the person to fresh air and keep them warm and at rest.[3] If breathing is difficult or has stopped, administer artificial respiration.[3][10] Seek immediate medical attention.[10]

  • Ingestion: Rinse the mouth thoroughly with water.[3][5] Do NOT induce vomiting.[8] Call a poison control center or physician immediately for treatment advice.[3][5]

Q5: How should I dispose of this compound waste?

All waste material must be treated as hazardous.

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3][5]

  • A recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not allow the chemical to enter drains, soil, or surface water.[3][9]

Troubleshooting Guide

Problem: The this compound in the bottle has developed a pale yellow color. Is it still pure enough for my experiment?

  • Analysis: this compound is sensitive to light and air and may degrade over time, which can cause a color change.[4][9] This discoloration could indicate the formation of impurities that may interfere with sensitive reactions.

  • Recommendation: For reactions requiring high purity, it is advisable to purify the material (e.g., by distillation) before use or to use a new, unopened bottle. For less sensitive applications, a small-scale test reaction may be warranted to see if the material's quality is still acceptable. Always handle the material, regardless of color, with the standard safety precautions.

Problem: I suspect a small, contained spill inside the chemical fume hood. What is the correct cleanup procedure?

  • Analysis: Even small spills must be handled promptly and safely to prevent exposure.

  • Recommendation:

    • Ensure the fume hood sash is in the proper position and ventilation is running.

    • Wear the appropriate PPE, including gloves, goggles, and a lab coat.[8]

    • Contain the spill using an inert absorbent material like sand, diatomite, or universal binders.[6][8]

    • Carefully collect the absorbed material into a suitable, sealable container labeled for hazardous waste disposal.[3][8]

    • Wipe the spill area clean with a suitable solvent (following lab protocols) and then wash with soap and water.

    • Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste according to institutional guidelines.[3]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 103-63-9[3][10][11]
Molecular Formula C₈H₉Br[1][3][11]
Molecular Weight 185.06 g/mol [3][11]
Appearance Colorless to pale yellow clear liquid[2][3][4]
Boiling Point 220-221 °C[1][3][11]
Melting Point -56 °C[1]
Flash Point 96 °C (Closed Cup)[3][4]
Density 1.355 g/cm³ at 25°C[1][3][11]
Storage Temperature 2°C - 8°C[1][3]

General Protocol for Handling this compound in an Experimental Setup

Note: This is a generalized safety protocol for handling the substance. Specific experimental methodologies should be derived from established literature or validated internal procedures.

  • Preparation and Pre-Use Check:

    • Before retrieving from storage, ensure the work area (chemical fume hood) is clean and uncluttered.

    • Confirm that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[10]

    • Gather all necessary PPE and inspect it for integrity.

    • Retrieve the this compound from its 2°C - 8°C storage.[3] Check the container for any signs of damage or leakage.

  • Aliquoting and Transfer:

    • Perform all transfers and measurements of this compound inside a certified chemical fume hood to prevent inhalation of vapors.[5]

    • If the substance is stored under an inert gas, use appropriate techniques (e.g., syringe transfer) to maintain the inert atmosphere and prevent exposure to air and moisture.[3]

    • Ground equipment to prevent static discharge if large quantities are being handled.

    • Keep the primary container tightly sealed when not in use.[3]

  • During Reaction:

    • Set up the reaction apparatus within the fume hood.

    • Continuously monitor the reaction. Do not leave it unattended.

    • Avoid contact with incompatible materials such as strong oxidizing agents.[1][10]

  • Post-Reaction and Cleanup:

    • Quench the reaction according to the specific experimental protocol.

    • All glassware that came into contact with this compound must be decontaminated before being removed from the fume hood.

    • Collect all liquid and solid waste containing this compound into designated, properly labeled hazardous waste containers.[3]

  • Storage and Disposal:

    • Return the primary container of this compound to its designated cold storage location (2°C - 8°C) promptly after use.[3]

    • Ensure the container is tightly sealed and stored under inert gas if required.[3]

    • Arrange for the pickup of hazardous waste containers according to institutional environmental health and safety procedures.

Visual Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Experimental Handling (in Fume Hood) cluster_cleanup Post-Experiment & Disposal cluster_emergency Contingency Receive Receive Chemical Inspect Inspect Container (Seal, Integrity) Receive->Inspect Check Store Store Appropriately (2-8°C, Inert Gas, Dark) Inspect->Store Store Don_PPE Wear Full PPE (Gloves, Goggles, Lab Coat) Store->Don_PPE Begin Experiment Transfer Aliquot & Transfer for Reaction Don_PPE->Transfer Reaction Perform Experiment Transfer->Reaction Cleanup Decontaminate Glassware & Area Reaction->Cleanup End Experiment Waste Collect Waste (Labelled Container) Cleanup->Waste Dispose Dispose via EHS Waste->Dispose Spill Spill Occurs Cleanup_Spill Spill Cleanup Spill->Cleanup_Spill Follow Protocol Exposure Exposure Occurs First_Aid Administer First Aid & Seek Medical Help Exposure->First_Aid Follow Protocol

Caption: Logical workflow for the safe handling lifecycle of this compound.

References

Phenethyl bromide degradation pathways and stabilization techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling, storage, and use of phenethyl bromide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow. Is it still usable?

A colorless liquid, this compound can develop a yellow hue over time.[1][2] This discoloration often indicates the onset of degradation, potentially through oxidation or photodegradation, leading to the formation of impurities. While slight yellowing may not significantly impact the outcome of all reactions, it is a sign of reduced purity. For sensitive applications, such as in the synthesis of pharmaceutical intermediates, using a freshly purified or newly purchased, colorless product is strongly recommended to ensure reproducibility and avoid side reactions.[3]

Q2: What are the primary degradation pathways for this compound?

This compound primarily degrades through two main pathways:

  • Elimination (E2 Reaction): In the presence of a base, this compound can undergo a bimolecular elimination (E2) reaction to form styrene.[4] This is a common cause of low yields in substitution reactions where a nucleophile also has basic properties. The rate of this reaction is dependent on the concentration of both this compound and the base.[4]

  • Hydrolysis: Reaction with water can lead to the hydrolysis of this compound to form 2-phenylethanol. This process can be accelerated in polar protic solvents and under elevated temperatures.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation. In the atmosphere, it degrades by reaction with photochemically produced hydroxyl radicals with an estimated half-life of about 2.9 days.[1]

Q3: How can I minimize the formation of styrene in my reaction?

The formation of styrene is a common side reaction when using this compound with basic nucleophiles. To favor the desired substitution reaction over elimination, consider the following:

  • Temperature Control: Keep the reaction temperature as low as reasonably possible. Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will favor the S_N2 pathway.

  • Nucleophile/Base Strength: If possible, use a strong nucleophile that is a weak base. Bulky, non-nucleophilic bases are more likely to promote elimination.

  • Solvent Choice: Polar aprotic solvents (e.g., DMSO, acetonitrile) can enhance the reactivity of the nucleophile and may be preferred over polar protic solvents (e.g., water, ethanol) which can stabilize the carbocation intermediate in competing E1 reactions.[6][7]

Q4: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Store in a cool location, with refrigeration (2°C - 8°C) being ideal.[8]

  • Atmosphere: Store under an inert gas, such as nitrogen, to prevent oxidation.[8]

  • Light: Protect from light by storing in an amber or opaque container.[8]

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, as the compound can be hygroscopic.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low reaction yield Competing E2 elimination reaction forming styrene.- Lower the reaction temperature.- Use a less basic nucleophile.- Consider a different solvent system (e.g., polar aprotic).
Impure starting material.- Purify the this compound before use (see Experimental Protocols).- Use a fresh, high-purity batch.
Reagent decomposition.- Ensure all reagents are fresh and have been stored correctly.
Reaction does not proceed to completion Insufficient reagent activity.- Check the purity and activity of your nucleophile/base.- Titrate reagents if their concentration is uncertain.
Suboptimal reaction conditions.- Gradually increase the reaction temperature while monitoring for side-product formation.- Extend the reaction time.
Formation of unexpected side products Degradation of this compound.- Confirm the purity of the starting material.- Ensure the reaction is performed under an inert atmosphere and protected from light.
Reaction with impurities.- Purify all solvents and reagents before use.
Discoloration of reaction mixture Formation of colored byproducts from degradation.- If the product is expected to be colorless, this may indicate significant impurity formation.- Analyze the mixture by techniques like TLC or HPLC to identify the number of components.

Degradation Pathways and Stabilization

Degradation Mechanisms

This compound is susceptible to several degradation pathways that can impact its purity and performance in chemical reactions.

DegradationPathways This compound Degradation Pathways PhenethylBromide This compound Styrene Styrene PhenethylBromide->Styrene Elimination (E2) (Base) Phenylethanol 2-Phenylethanol PhenethylBromide->Phenylethanol Hydrolysis (H2O) PhotoOxidationProducts Photo-oxidation Products PhenethylBromide->PhotoOxidationProducts Photodegradation (Light, O2)

This compound Degradation Pathways
Stabilization Techniques

Proper storage and handling are the most effective ways to stabilize this compound.

Parameter Recommendation Rationale
Temperature 2°C - 8°C (Refrigeration)[8]Slows down the rate of all degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen)[8]Prevents oxidation.
Light Amber or opaque container[8]Prevents photodegradation.
Moisture Tightly sealed container[8]Prevents hydrolysis.
Additives Radical inhibitors (e.g., BHT, TEMPO)[9][10]Can be considered to prevent free-radical mediated polymerization of styrene if it is formed as a degradation product.

Experimental Protocols

Purification of this compound

This protocol can be used to purify this compound that has discolored or contains impurities.

Materials:

  • This compound (impure)

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride or sodium sulfate

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Wash the impure this compound with a small volume of concentrated sulfuric acid in a separatory funnel. Shake gently and carefully vent.

  • Separate the layers and discard the acid layer.

  • Wash the organic layer with water.

  • Wash with a 10% sodium carbonate solution to neutralize any remaining acid.

  • Wash again with water.

  • Dry the this compound over anhydrous calcium chloride or sodium sulfate.

  • Filter to remove the drying agent.

  • Perform fractional distillation under reduced pressure to obtain pure, colorless this compound.

Accelerated Stability Study Protocol

This protocol outlines a general procedure for conducting an accelerated stability study of this compound to predict its shelf-life.

AcceleratedStabilityWorkflow Accelerated Stability Study Workflow start Prepare Samples (this compound in Vials) storage Store at Elevated Temperatures (e.g., 40°C, 50°C, 60°C) start->storage sampling Sample at Time Points (e.g., 0, 1, 2, 4 weeks) storage->sampling analysis Analyze Samples by HPLC (Assay and Impurity Profile) sampling->analysis kinetics Determine Degradation Rate Constants (k) at each Temperature analysis->kinetics arrhenius Construct Arrhenius Plot (ln(k) vs. 1/T) kinetics->arrhenius extrapolate Extrapolate to Room Temperature to find k at 25°C arrhenius->extrapolate shelflife Calculate Shelf-Life extrapolate->shelflife

References

Phenethyl Bromide Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of phenethyl bromide is a critical step that significantly impacts the yield and purity of subsequent products. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile reagent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Milky or Cloudy Appearance of Organic Layer After Washing Incomplete neutralization of acidic impurities (e.g., residual HBr).Continue washing with 10% sodium carbonate solution until the aqueous layer is basic (test with pH paper). Follow with a final water wash to remove residual carbonate.
Low Purity After Distillation (<98%) - Inefficient fractional distillation setup.- Co-distillation with impurities having close boiling points (e.g., unreacted phenethyl alcohol).- Thermal decomposition of this compound.- Ensure the distillation column is adequately packed and insulated.- Perform a preliminary purification by washing the crude product with concentrated H₂SO₄, water, and 10% Na₂CO₃ solution before distillation.[1]- Distill under reduced pressure to lower the boiling point and minimize decomposition.[1][2]
Product Discoloration (Yellowing) - Presence of impurities.- Decomposition upon exposure to light or air over time.[3]- Ensure thorough purification to remove impurities.- Store the purified this compound in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C).[1]
Bumping or Uncontrolled Boiling During Distillation - Uneven heating.- Lack of boiling chips or a magnetic stirrer.- Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Poor Separation of Product and Impurities in Flash Chromatography Incorrect solvent system.Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for this compound.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The impurities largely depend on the synthetic route.

  • From Phenethyl Alcohol and HBr: The primary impurity is unreacted phenethyl alcohol. Due to its similar boiling point to this compound, it can be challenging to separate by distillation alone. Other potential impurities include diphenylethane and ethers formed as byproducts.

  • From Styrene and HBr: While the anti-Markovnikov addition of HBr to styrene predominantly yields the desired 2-phenylethyl bromide, trace amounts of the Markovnikov addition product (1-phenylethyl bromide) can be present.[5][6] Unreacted styrene and polymeric materials may also be present.

Q2: What is the recommended standard procedure for purifying this compound?

A robust method involves a series of washes followed by fractional distillation under reduced pressure.[1][2]

  • Acid Wash: Wash the crude product with concentrated sulfuric acid to remove certain organic impurities.

  • Water Wash: Wash with water to remove the sulfuric acid.

  • Base Wash: Neutralize any remaining acid by washing with a 10% sodium carbonate solution.[1][2]

  • Final Water Wash: Wash with water again to remove any residual sodium carbonate.

  • Drying: Dry the organic layer over an anhydrous drying agent like calcium chloride or potassium carbonate.[1][2]

  • Fractional Distillation: Perform fractional distillation under reduced pressure.

Q3: What are the optimal conditions for the fractional distillation of this compound?

For optimal purity, fractional distillation should be conducted under reduced pressure. A typical condition is collecting the fraction that boils at 97-99°C at a pressure of 2.0 kPa.[1][2]

ParameterValue
Pressure 2.0 kPa
Boiling Point 97-99°C
Expected Purity >98% (by GC)[2]

Q4: Can I use flash chromatography to purify this compound?

Yes, flash chromatography is a viable alternative to distillation, especially for smaller-scale purifications or when dealing with heat-sensitive impurities. A common stationary phase is silica gel (230-400 mesh).[7] The mobile phase, typically a mixture of hexanes and ethyl acetate, should be optimized using TLC to achieve good separation.[4]

Q5: What analytical techniques are used to assess the purity of this compound?

Several analytical methods can be employed:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the most common and effective methods for determining the purity of this compound and identifying volatile impurities.[2][8]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used to analyze this compound and its impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the final product and identifying and quantifying impurities.[10][11]

Q6: What are the key safety precautions when purifying this compound?

This compound is harmful if inhaled or absorbed through the skin.[12] It is essential to take the following precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15]

  • Keep the compound away from heat, sparks, and open flames.[14]

  • Store in a tightly sealed container in a cool, dry place.[13]

Experimental Protocols & Workflows

Standard Purification Workflow for this compound

This workflow outlines the standard procedure for purifying crude this compound.

cluster_synthesis Crude this compound cluster_washing Washing Steps cluster_drying Drying cluster_distillation Final Purification cluster_analysis Purity Analysis Crude Product Crude Product Wash_H2SO4 Wash with conc. H₂SO₄ Crude Product->Wash_H2SO4 Remove organic impurities Wash_H2O_1 Wash with Water Wash_H2SO4->Wash_H2O_1 Remove acid Wash_Na2CO3 Wash with 10% Na₂CO₃ Wash_H2O_1->Wash_Na2CO3 Neutralize Wash_H2O_2 Wash with Water Wash_Na2CO3->Wash_H2O_2 Remove base Dry Dry over Anhydrous CaCl₂ or K₂CO₃ Wash_H2O_2->Dry Remove water Distillation Fractional Distillation (97-99°C @ 2.0 kPa) Dry->Distillation Analysis GC/GC-MS, HPLC, NMR Distillation->Analysis Verify Purity >98%

Standard Purification Workflow for this compound
Troubleshooting Logic for Low Purity After Distillation

This diagram illustrates a logical approach to troubleshooting low purity outcomes after distillation.

Start Low Purity After Distillation Check_Distillation Review Distillation Parameters (Pressure, Temperature, Column) Start->Check_Distillation Check_Washing Verify Thoroughness of Washing Steps Check_Distillation->Check_Washing Correct Optimize_Distillation Optimize Distillation Setup (e.g., better column, insulation) Check_Distillation->Optimize_Distillation Incorrect Check_Decomposition Evidence of Decomposition? (e.g., Darkening) Check_Washing->Check_Decomposition Adequate Repeat_Washing Repeat Washing Procedure Check_Washing->Repeat_Washing Inadequate Lower_Temp Lower Distillation Temperature (if pressure allows) Check_Decomposition->Lower_Temp Yes Consider_Chromatography Consider Flash Chromatography Check_Decomposition->Consider_Chromatography No / Persistent Issue

Troubleshooting Low Purity After Distillation

References

Managing elimination side-reactions when using phenethyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions involving phenethyl bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize substitution reactions while minimizing undesired elimination side-reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a nucleophilic substitution on this compound, but I am observing a significant amount of styrene as a byproduct. What is causing this?

A1: The formation of styrene is due to a competing E2 (bimolecular elimination) reaction. This compound, being a primary alkyl halide, is susceptible to both SN2 (bimolecular nucleophilic substitution) and E2 reactions. The outcome of the reaction is highly dependent on the reaction conditions.

Q2: What are the key factors that influence whether substitution (SN2) or elimination (E2) is the major pathway?

A2: There are four primary factors to consider:

  • The Nature of the Nucleophile/Base: Strong, sterically hindered bases favor E2, while good nucleophiles that are weak bases favor SN2.

  • The Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) tend to favor SN2 reactions, whereas polar protic solvents (e.g., ethanol, water) can favor E2.[1]

  • The Temperature: Higher temperatures generally favor elimination over substitution.[1]

  • Steric Hindrance: While this compound is a primary halide, the bulky phenyl group can influence the reaction. Highly hindered bases will favor abstraction of a proton (E2) over attacking the carbon atom (SN2).

Q3: What type of nucleophile should I use to maximize the yield of the substitution product?

A3: To favor the SN2 pathway, you should use a nucleophile that is a weak base. Good examples include azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). Strongly basic nucleophiles, such as alkoxides (RO⁻) and hydroxide (OH⁻), will significantly increase the amount of the elimination byproduct, styrene.

Q4: How does temperature affect the product ratio?

A4: Increasing the reaction temperature provides more energy for the system to overcome the activation energy of both substitution and elimination. However, elimination reactions typically have a higher activation energy and result in an increase in entropy (more products are formed). Therefore, as the temperature increases, the elimination reaction is favored to a greater extent than the substitution reaction. For optimal SN2 results, it is generally recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide

Problem: Low yield of desired substitution product and a high percentage of styrene.

Potential Cause Recommended Solution
The base is too strong. Switch to a less basic nucleophile. For example, instead of sodium ethoxide, consider using sodium azide or sodium cyanide.
The temperature is too high. Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider extending the reaction time.
The solvent is promoting elimination. Change the solvent to a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation of the nucleophilic salt, leaving a more "naked" and reactive nucleophile for the SN2 reaction.
The base is too sterically hindered. Use a smaller, less sterically hindered nucleophile/base if possible, while still ensuring it is not strongly basic.

Data Presentation: Substitution vs. Elimination

The choice of reagents and conditions significantly impacts the ratio of substitution (SN2) to elimination (E2) products. The following tables summarize the expected outcomes based on established chemical principles.

Table 1: Effect of Nucleophile/Base on Reaction Outcome

Nucleophile/BaseTypePredominant ReactionExpected Major Product
NaN₃ (Sodium Azide)Good Nucleophile, Weak BaseSN2Phenethyl azide
NaCN (Sodium Cyanide)Good Nucleophile, Weak BaseSN2Phenethyl cyanide
NaOEt (Sodium Ethoxide)Strong Base, Strong NucleophileE2Styrene
KOtBu (Potassium tert-Butoxide)Strong, Bulky BaseE2Styrene

Table 2: Effect of Solvent and Temperature on Reaction Pathway

Solvent TypeTemperatureFavored PathwayRationale
Polar Aprotic (e.g., DMSO, DMF)Low to ModerateSN2Stabilizes the transition state of the SN2 reaction and enhances nucleophilicity.
Polar Protic (e.g., Ethanol)Low to ModerateSN2/E2 CompetitionSolvates the nucleophile, reducing its reactivity and making E2 more competitive.
AnyHighE2Provides sufficient energy to overcome the higher activation barrier of the elimination reaction.

Experimental Protocols

Protocol 1: Synthesis of Phenethyl Azide (Favors SN2)

This protocol is adapted from a procedure for the synthesis of benzylic azides, which are structurally similar to phenethyl azide.

  • Reactants:

    • This compound (1 equivalent)

    • Sodium azide (NaN₃) (1.5 - 2 equivalents)

  • Solvent:

    • Dimethyl sulfoxide (DMSO) or a mixture of acetone and water (e.g., 4:1).

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add sodium azide to the solution and stir the mixture at room temperature.

    • Monitor the reaction progress using TLC. The reaction may take several hours to overnight for completion.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenethyl azide.

    • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Synthesis of Styrene (Favors E2)

This protocol is designed to maximize the yield of the elimination product.

  • Reactants:

    • This compound (1 equivalent)

    • Potassium tert-butoxide (KOtBu) (1.5 equivalents)

  • Solvent:

    • tert-Butanol

  • Procedure:

    • In a round-bottom flask, dissolve potassium tert-butoxide in tert-butanol.

    • Add this compound to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and quench with water.

    • Extract the styrene with an organic solvent (e.g., pentane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation to obtain styrene.

Visualizations

SN2_vs_E2 sub This compound + Nu:/Base- SN2 SN2 Pathway sub->SN2 Weak Base Good Nucleophile (e.g., N3-, CN-) Low Temperature Polar Aprotic Solvent E2 E2 Pathway sub->E2 Strong/Bulky Base (e.g., EtO-, tBuO-) High Temperature Substitution Substitution Product (Phenethyl-Nu) SN2->Substitution Elimination Elimination Product (Styrene) E2->Elimination

Caption: Competing SN2 and E2 pathways for this compound.

troubleshooting_flowchart start High Styrene Byproduct? check_base Is the Nucleophile Strongly Basic? (e.g., RO-, OH-) start->check_base Yes change_base Switch to a Weakly Basic Nucleophile (N3-, CN-) check_base->change_base Yes check_temp Is the Reaction Temperature High? check_base->check_temp No change_base->check_temp lower_temp Lower the Reaction Temperature check_temp->lower_temp Yes check_solvent Is a Polar Protic Solvent Being Used? check_temp->check_solvent No lower_temp->check_solvent change_solvent Switch to a Polar Aprotic Solvent (DMSO, DMF) check_solvent->change_solvent Yes optimized Optimized for Substitution (SN2) check_solvent->optimized No change_solvent->optimized

Caption: Troubleshooting guide for minimizing styrene formation.

References

Incompatible materials and reagents with phenethyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and use of phenethyl bromide, with a focus on its material and reagent incompatibilities. This information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Unexpected Side-Product Formation or Low Yield

If you are experiencing unexpected side-products or lower than expected yields in your reaction with this compound, consider the following potential incompatibilities:

  • Presence of Strong Bases: Strong bases can cause dehydrobromination of this compound, leading to the formation of styrene. This is a common issue when attempting substitution reactions with nucleophiles that are also strong bases.

  • Reaction with Oxidizing Agents: If your reaction mixture contains oxidizing agents, this compound can be oxidized, leading to impurities such as phenylacetic acid.

  • Moisture in Grignard Reaction: When preparing a Grignard reagent from this compound, even trace amounts of water will react with the highly basic Grignard reagent, reducing your yield of the desired organometallic compound.

Issue: Exothermic Reaction or Runaway Condition

An unexpected increase in temperature or a runaway reaction can occur under certain conditions:

  • Concentrated Oxidizing Agents: The reaction of this compound with strong oxidizing agents, especially at elevated temperatures, can be highly exothermic and potentially lead to a loss of control over the reaction.

  • Initiation of Grignard Reaction: The formation of a Grignard reagent is an exothermic process. The initiation can sometimes be delayed, and then proceed very rapidly.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a substitution reaction on this compound with a strong nucleophile, but I am mostly getting styrene as a byproduct. What is happening and how can I fix it?

A1: You are likely observing an E2 elimination reaction, which is competing with your desired SN2 substitution. Strong, sterically hindered bases favor elimination. To favor substitution, you can try the following:

  • Use a less sterically hindered and less basic nucleophile if possible.

  • Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.

  • Choose a polar aprotic solvent, which can favor SN2 reactions.

Q2: Can I use this compound in the presence of strong oxidizing agents like potassium permanganate or nitric acid?

A2: It is not recommended. Strong oxidizing agents can react with this compound. For example, under acidic conditions with potassium permanganate, it will be oxidized to phenylacetic acid[1]. Reactions with strong oxidizing agents can also be highly exothermic and difficult to control.

Q3: I am having trouble initiating the Grignard reaction with this compound and magnesium turnings. What can I do?

A3: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating oxide layer on the magnesium. Here are some troubleshooting steps:

  • Ensure all your glassware is completely dry and you are using an anhydrous ether solvent.

  • Activate the magnesium turnings by gently crushing them in a mortar and pestle before the reaction to expose a fresh surface.

  • A small crystal of iodine can be added to the reaction flask. The iodine reacts with the magnesium surface, helping to activate it.

  • Sonication can also be used to help initiate the reaction.

Q4: What are the primary hazardous decomposition products of this compound?

A4: When heated to decomposition, this compound can emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide[2][3].

Incompatible Materials and Reagents Summary

Incompatible Material/Reagent ClassSpecific ExamplesPotential Hazard/Reaction ProductConditions to Avoid
Strong Bases Sodium hydroxide (NaOH), Sodium ethoxide (NaOEt), Sodium methoxide (NaOMe), Potassium tert-butoxideE2 Elimination reaction leading to the formation of styrene. Can be exothermic.High temperatures, sterically hindered bases.
Strong Oxidizing Agents Potassium permanganate (KMnO₄), Fuming nitric acid, PeroxidesOxidation of the ethyl side chain, potentially to phenylacetic acid. Reactions can be vigorous and exothermic, posing a risk of a runaway reaction.Elevated temperatures, high concentrations of the oxidizing agent.
Reactive Metals Magnesium (Mg), Sodium (Na), Potassium (K), Aluminum (Al)Formation of organometallic reagents (e.g., Grignard reagents with Mg). These reagents are highly reactive and basic. Incompatible with protic solvents. Aluminum may be corroded.Presence of water, alcohols, or other protic solvents.
Strong Acids Concentrated sulfuric acid, Fuming nitric acidPotential for vigorous reactions, especially at elevated temperatures. Fuming nitric acid can lead to nitration of the aromatic ring under certain conditions.High temperatures, uncontrolled addition of reagents.

Experimental Protocols

Protocol 1: Test for Elimination Reaction with a Strong Base

This protocol is for illustrative purposes to demonstrate the incompatibility of this compound with strong bases.

Objective: To observe the formation of styrene from this compound via an E2 elimination reaction.

Materials:

  • This compound

  • Sodium ethoxide solution in ethanol

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound in ethanol.

  • Slowly add a solution of sodium ethoxide in ethanol to the flask while stirring at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Allow the mixture to cool to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to identify the presence of styrene.

Protocol 2: Safe Quenching of a Grignard Reaction

Objective: To safely neutralize a Grignard reagent prepared from this compound.

Materials:

  • Phenethylmagnesium bromide solution in anhydrous ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Separatory funnel

  • Beaker

  • Ice bath

Procedure:

  • Cool the reaction flask containing the phenethylmagnesium bromide in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to the Grignard reagent with vigorous stirring. The addition should be done in a fume hood, and a shield should be used.

  • Continue the addition until the bubbling ceases and two distinct layers are formed.

  • Transfer the mixture to a separatory funnel.

  • Separate the aqueous and organic layers. The aqueous layer can be further extracted with ether to recover any dissolved product.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Visualizations

Incompatible_Materials_Workflow cluster_input User Input cluster_reagents Potential Reagents cluster_outcomes Potential Outcomes Phenethyl_Bromide This compound Strong_Base Strong Base (e.g., NaOH, NaOEt) Phenethyl_Bromide->Strong_Base Reaction Strong_Oxidizing_Agent Strong Oxidizing Agent (e.g., KMnO4) Phenethyl_Bromide->Strong_Oxidizing_Agent Reaction Reactive_Metal Reactive Metal (e.g., Mg) Phenethyl_Bromide->Reactive_Metal Reaction Styrene Styrene Formation (Elimination) Strong_Base->Styrene Phenylacetic_Acid Phenylacetic Acid (Oxidation) Strong_Oxidizing_Agent->Phenylacetic_Acid Hazardous_Reaction Hazardous Reaction (Exothermic/Runaway) Strong_Oxidizing_Agent->Hazardous_Reaction Grignard_Reagent Grignard Reagent (Organometallic) Reactive_Metal->Grignard_Reagent

Caption: Incompatibility workflow for this compound.

Troubleshooting_Logic Start Experiment Issue with this compound Check_Reagents Check for Incompatible Reagents Start->Check_Reagents Strong_Base_Present Is a strong base present? Check_Reagents->Strong_Base_Present Yes No_Incompatibility Incompatibility not likely the root cause. Investigate other parameters. Check_Reagents->No_Incompatibility No Oxidizer_Present Is an oxidizing agent present? Strong_Base_Present->Oxidizer_Present No Styrene_Formation Outcome: Styrene formation via E2 Elimination Strong_Base_Present->Styrene_Formation Yes Metal_Present Is a reactive metal present with protic solvent? Oxidizer_Present->Metal_Present No Oxidation_Product Outcome: Oxidation of This compound Oxidizer_Present->Oxidation_Product Yes Grignard_Quenched Outcome: Grignard reagent quenched, low yield Metal_Present->Grignard_Quenched Yes Metal_Present->No_Incompatibility No

Caption: Troubleshooting logic for this compound reactions.

References

Strategies for resolving conflicting results in phenethyl bromide literature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenethyl bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help resolve conflicting results and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which one should I choose?

A1: The two most prevalent methods for synthesizing this compound are the reaction of phenethyl alcohol with a brominating agent and the anti-Markovnikov addition of hydrogen bromide (HBr) to styrene.

  • From Phenethyl Alcohol: This method typically involves reacting phenethyl alcohol with HBr or phosphorus tribromide (PBr₃). The reaction with HBr proceeds via an SN2 mechanism.[1] This method is suitable for small to medium-scale synthesis.

  • From Styrene: The free-radical addition of HBr to styrene yields this compound. This is an anti-Markovnikov addition, ensuring the bromine atom attaches to the terminal carbon.[2] This method is often preferred for industrial-scale production.

The choice of method depends on the scale of your reaction, available starting materials, and desired purity.

Q2: I am getting a significant amount of styrene as a byproduct in my reaction. Why is this happening and how can I minimize it?

A2: Styrene is a common byproduct in reactions involving this compound, particularly when strong bases are used. This is due to a competing E2 elimination reaction where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond. For example, the reaction of this compound with sodium methoxide can yield up to 95% styrene. To minimize styrene formation, consider the following:

  • Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if the desired reaction is substitution.

  • Temperature: Lowering the reaction temperature generally favors the SN2 substitution reaction over the E2 elimination reaction.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents often favor SN2 reactions.

Q3: My Grignard reaction with this compound is giving a low yield. What are the common pitfalls?

A3: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent. Common issues include:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under anhydrous conditions.

  • Side Reactions: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted this compound to form a dimer. Slow addition of the alkyl halide during the Grignard formation can minimize this.

  • Initiation: Difficulty in initiating the reaction is a common problem. Using a crystal of iodine or a small amount of 1,2-dibromoethane can help activate the magnesium surface.

Troubleshooting Guides

Guide 1: Synthesis of this compound from Phenethyl Alcohol

Problem: Low yield of this compound and/or formation of side products.

Potential Cause Troubleshooting Step
Incomplete reaction Ensure sufficient reaction time and temperature. Monitor the reaction progress using TLC or GC-MS.
Carbocation rearrangement (with HBr) While less likely with a primary alcohol, using PBr₃ which favors an SN2 mechanism, can prevent rearrangements.[3]
Elimination to form styrene Avoid excessively high temperatures.
Impurities in starting material Use pure phenethyl alcohol.
Guide 2: Nucleophilic Substitution vs. Elimination (SN2 vs. E2) Competition

Problem: Obtaining a mixture of substitution and elimination products, or predominantly the undesired product.

Factor To Favor SN2 (Substitution) To Favor E2 (Elimination)
Nucleophile/Base Use a good nucleophile that is a weak base (e.g., CN⁻, N₃⁻, RS⁻).Use a strong, sterically hindered base (e.g., potassium tert-butoxide).
Temperature Lower reaction temperatures.Higher reaction temperatures.
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF, acetone).Protic solvents can also be used, often in conjunction with strong bases.
Substrate Primary halides like this compound are more prone to SN2 than secondary or tertiary halides.Strong bases will favor E2 even with primary halides.

Quantitative Data on SN2 vs. E2 Competition

Substrate Reagent Solvent Temperature SN2 Product Yield E2 Product (Styrene) Yield
This compoundSodium MethoxideMethanolRefluxLow~95%
2-Bromopropane (for comparison)Sodium EthoxideEthanol55°C29%71%
2-Bromobutane (for comparison)Sodium EthoxideEthanol25°C18%82%
2-Bromobutane (for comparison)Sodium EthoxideEthanol80°C9%91%

Note: Data for 2-bromopropane and 2-bromobutane are included to illustrate the general trend of increasing elimination with stronger bases and higher temperatures.

Guide 3: Grignard Reagent Formation and Use

Problem: Difficulty initiating the Grignard reaction or low yield of the desired product after quenching.

Potential Cause Troubleshooting Step
Inactive Magnesium Surface Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.
Presence of Water Flame-dry all glassware and use anhydrous solvents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
Wurtz Coupling Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.
Reaction with Air (Oxygen) Maintain a blanket of inert gas over the reaction mixture.
Low Reactivity of this compound Compared to benzyl bromide, this compound can be less reactive. Ensure the reaction has been given sufficient time to initiate and go to completion.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Phenethyl Alcohol using HBr
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenethyl alcohol.

  • Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (HBr).

  • Reaction: Heat the mixture to reflux for 3-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Anti-Markovnikov Hydrobromination of Styrene
  • Setup: In a flask suitable for photochemical reactions, dissolve styrene in a non-polar solvent like cyclohexane.

  • Initiator: Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: While irradiating with a UV lamp, bubble HBr gas through the solution or add a solution of HBr in acetic acid. Maintain the reaction at a low temperature (e.g., 0°C).

  • Workup: After the reaction is complete (monitored by TLC or GC), wash the reaction mixture with water and a dilute solution of sodium bicarbonate.

  • Purification: Dry the organic layer, remove the solvent, and purify the resulting this compound by vacuum distillation.

Protocol 3: Williamson Ether Synthesis of Phenethyl Ethyl Ether
  • Setup: In a flame-dried flask under an inert atmosphere, add sodium ethoxide and a dry aprotic solvent like DMF.

  • Reagent Addition: Slowly add this compound to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and monitor by TLC.

  • Workup: After the reaction is complete, cool to room temperature and quench with water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ether by column chromatography or distillation.

Visualizing Reaction Pathways

sn2_vs_e2 This compound This compound SN2 Product SN2 Product This compound->SN2 Product SN2 Pathway (Substitution) E2 Product (Styrene) E2 Product (Styrene) This compound->E2 Product (Styrene) E2 Pathway (Elimination) Nucleophile (e.g., CN⁻) Nucleophile (e.g., CN⁻) Nucleophile (e.g., CN⁻)->SN2 Product Strong Base (e.g., t-BuO⁻) Strong Base (e.g., t-BuO⁻) Strong Base (e.g., t-BuO⁻)->E2 Product (Styrene)

Caption: Competing SN2 and E2 pathways for this compound.

grignard_formation This compound This compound Phenethylmagnesium Bromide Phenethylmagnesium Bromide This compound->Phenethylmagnesium Bromide Wurtz Coupling Product Wurtz Coupling Product This compound->Wurtz Coupling Product Mg Mg Mg->Phenethylmagnesium Bromide Anhydrous Ether Anhydrous Ether Anhydrous Ether->Phenethylmagnesium Bromide Phenethylmagnesium Bromide->Wurtz Coupling Product Side Reaction

Caption: Formation of phenethylmagnesium bromide and a common side reaction.

synthesis_routes Phenethyl Alcohol Phenethyl Alcohol This compound This compound Phenethyl Alcohol->this compound SN2 Reaction Styrene Styrene Styrene->this compound Anti-Markovnikov Addition HBr or PBr3 HBr or PBr3 HBr or PBr3->this compound HBr, Radical Initiator HBr, Radical Initiator HBr, Radical Initiator->this compound

Caption: Main synthetic routes to this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Phenethyl Bromide and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of phenethyl bromide and benzyl bromide in nucleophilic substitution reactions. Understanding the distinct reactivity profiles of these two common alkylating agents is crucial for optimizing reaction conditions, predicting product formation, and developing efficient synthetic routes in pharmaceutical and chemical research. This document outlines the underlying chemical principles governing their reactivity, presents available quantitative data, and provides a detailed experimental protocol for their comparative analysis.

Executive Summary

Benzyl bromide generally exhibits significantly higher reactivity than this compound in nucleopolistic substitution reactions. This difference is primarily attributed to two key factors:

  • Steric Hindrance: The additional ethyl group in this compound creates greater steric bulk around the electrophilic carbon, impeding the approach of nucleophiles in SN2 reactions.

  • Carbocation Stability: Benzyl bromide can readily form a resonance-stabilized benzylic carbocation, making it highly susceptible to SN1 reactions. The primary carbocation that would be formed from this compound lacks this resonance stabilization and is therefore much less stable.

Consequently, benzyl bromide is a more versatile reagent that can participate in both SN1 and SN2 pathways, while this compound's reactivity is largely confined to the SN2 pathway and is sterically hindered.

Data Presentation: A Comparative Analysis

While direct, side-by-side kinetic data for the reaction of this compound and benzyl bromide with the same nucleophile under identical conditions is not extensively available in the literature, the following tables summarize their established reactivity patterns and provide illustrative data to highlight their differences.

Table 1: Comparison of General Reactivity in Nucleophilic Substitution Reactions

FeatureBenzyl BromideThis compoundRationale
Predominant Reaction Mechanism(s) SN1 and SN2SN2Benzyl bromide can form a stable, resonance-stabilized carbocation, facilitating the SN1 pathway.[1][2] this compound forms an unstable primary carbocation, favoring the SN2 pathway.
Relative SN2 Reactivity HighLowThe bulkier ethyl group in this compound sterically hinders the backside attack of the nucleophile required for an SN2 reaction.
Relative SN1 Reactivity HighVery LowThe benzyl carbocation is significantly stabilized by resonance, whereas the phenethyl carbocation is a much less stable primary carbocation.[1][3]

Table 2: Illustrative Quantitative Reactivity Data

ReactionSubstrateNucleophile/SolventReaction Time for 90% SubstitutionRelative Rate
SN2 ReactionBenzyl BromideSodium Ethoxide/Ethanol1 hour~3x faster
SN2 ReactionThis compoundSodium Ethoxide/Ethanol3 hours1

Note: The relative rate is an estimation based on the provided reaction times. Actual rate constants may vary.

Reaction Mechanisms

The divergent reactivity of benzyl bromide and this compound can be understood by examining the transition states and intermediates of the SN1 and SN2 reaction pathways.

SN2 Reaction Pathway

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

SN2_Mechanism sub R-Br ts [Nu---R---Br]⁻ sub->ts Nucleophilic Attack nu Nu⁻ nu->ts prod R-Nu ts->prod Leaving Group Departure lg Br⁻ ts->lg SN1_Mechanism sub R-Br carbocation R⁺ sub->carbocation Rate-determining step lg Br⁻ prod R-Nu carbocation->prod Nucleophilic Attack nu Nu⁻ nu->prod Finkelstein_Workflow start Start prep_tubes Prepare and label two clean, dry test tubes start->prep_tubes add_nai Add 2 mL of 15% NaI in acetone to each tube prep_tubes->add_nai add_substrates Simultaneously add 5 drops of this compound to one tube and 5 drops of benzyl bromide to the other add_nai->add_substrates mix Stopper and shake both tubes to mix thoroughly add_substrates->mix observe Observe for the formation of a precipitate (cloudiness) mix->observe record_time Record the time taken for the precipitate to appear in each tube observe->record_time end End record_time->end

References

A Comparative Guide to Phenethyl Bromide Purity Analysis: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Phenethyl bromide, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to guarantee the quality and safety of the final product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the determination of this compound purity, supported by experimental data and detailed protocols.

Performance Comparison

The choice of analytical technique for purity determination depends on several factors, including the required sensitivity, specificity, accuracy, and the nature of potential impurities. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the analysis of small organic molecules like this compound.

ParameterGC-MSHPLCqNMR
Principle Separation by volatility and interaction with a stationary phase, followed by mass-based detection.Separation by differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.Intrinsic quantitative measurement based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Limit of Detection (LOD) Low (typically in the µg/g or ppm range)[1]Low (can reach µg/mL levels)[2]Higher than chromatographic methods (typically >1%)[3]
Limit of Quantification (LOQ) Low (typically in the µg/g or ppm range)[4][5]Low (can reach µg/mL levels)[2][6]Higher than chromatographic methods
Linearity (Correlation Coefficient, r²) Excellent (>0.99)[1][4]Excellent (>0.999)[2][7]Excellent (>0.995)[8]
Accuracy (% Recovery) High (typically 97.6-111.3%)[4]High (typically 98-102%)[7][9]Very High (can be considered a primary ratio method)[8][10]
Precision (% RSD) High (<15%)High (<2%)[9]Very High (<1%)[8]
Specificity Very High (mass fragmentation pattern provides structural information)Good to High (dependent on chromatographic resolution and detector)Very High (provides detailed structural information)
Throughput Moderate to HighHighLow to Moderate
Sample Derivatization May be required for non-volatile impuritiesGenerally not requiredNot required
Key Advantage "Gold standard" for volatile and semi-volatile compound identification.[2]Versatile for a wide range of compounds and impurities.[10][11]Absolute quantification without the need for a specific reference standard of the analyte.[12]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound purity using GC-MS, HPLC, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Its high sensitivity and specificity make it well-suited for detecting trace impurities.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in a suitable solvent (e.g., Dichloromethane) Sample->Dilution InternalStandard Add Internal Standard (e.g., Naphthalene-d8) Dilution->InternalStandard Vortex Vortex to ensure homogeneity InternalStandard->Vortex Injection Inject into GC Vortex->Injection Transfer to vial Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Data Acquisition Integration Peak Integration and Identification Chromatogram->Integration Quantification Quantify Impurities and Purity Calculation Integration->Quantification

Caption: Workflow for this compound Purity Analysis by GC-MS.

Method Parameters:

  • Instrument: Agilent 7890A GC with 5975C MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 35-350 amu.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, making it suitable for analyzing this compound and its potential non-volatile impurities.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Injection Inject into HPLC Filter->Injection Transfer to vial Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Data Acquisition Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation based on Area % Integration->Quantification

Caption: Workflow for this compound Purity Analysis by HPLC.

Method Parameters:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. It relies on the use of a certified internal standard.

Experimental Workflow:

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing WeighSample Accurately weigh this compound Dissolve Dissolve both in deuterated solvent (e.g., CDCl3) in an NMR tube WeighSample->Dissolve WeighStandard Accurately weigh Internal Standard (e.g., Maleic Anhydride) WeighStandard->Dissolve Acquisition Acquire ¹H NMR Spectrum Dissolve->Acquisition Place in Spectrometer Processing Phase and Baseline Correction Acquisition->Processing Data Acquisition Integration Integrate characteristic peaks of analyte and internal standard Processing->Integration Calculation Calculate Purity based on integral values, molecular weights, and masses Integration->Calculation

Caption: Workflow for this compound Purity Analysis by qNMR.

Method Parameters:

  • Instrument: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Internal Standard: Maleic Anhydride (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of protons).

  • Number of Scans: 16.

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound is critical for ensuring product quality and safety in research and drug development.

  • GC-MS offers unparalleled specificity for the identification of volatile and semi-volatile impurities, making it an excellent choice for comprehensive impurity profiling.

  • HPLC provides a robust and versatile platform for the routine quality control of this compound, capable of quantifying both the main component and non-volatile impurities with high precision and accuracy.

  • qNMR stands out as a primary method for obtaining a highly accurate, absolute purity value without the need for a specific this compound reference standard, which is particularly advantageous for the certification of reference materials.

Ultimately, a combination of these techniques can provide the most complete picture of this compound purity. For routine analysis, HPLC is often sufficient, while GC-MS is invaluable for in-depth impurity identification. qNMR serves as a powerful tool for the definitive assignment of purity. The choice will depend on the specific requirements of the analysis, available instrumentation, and regulatory expectations.

References

Validating Phenethyl Bromide Derivatives: A Comparative Guide to ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is paramount. This guide provides a comprehensive comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of phenethyl bromide and its derivatives. It includes supporting experimental data, detailed protocols, and a comparison with alternative analytical techniques.

¹H NMR spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules, including the this compound family. By analyzing the chemical shifts, signal integrations, and coupling patterns of protons, researchers can deduce the precise arrangement of atoms within a molecule, confirming the success of a synthetic route and the identity of the final product.

Comparative ¹H NMR Data of this compound Derivatives

The electronic environment of the protons in this compound derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. This sensitivity is reflected in their ¹H NMR spectra, providing a reliable method for structural verification. The data presented below was acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

CompoundSubstituentPositionAr-H (ppm)-CH₂-Ar (ppm)-CH₂-Br (ppm)J (Hz)
This compound-H-7.15-7.34 (m)3.15 (t)3.54 (t)7.7
4-Nitrothis compound-NO₂para7.45 (d), 8.15 (d)3.29 (t)3.63 (t)7.5
4-Methoxythis compound-OCH₃para6.84 (d), 7.15 (d)3.06 (t)3.50 (t)7.6
4-Chlorothis compound-Clpara7.17 (d), 7.27 (d)3.11 (t)3.51 (t)7.6
2-Chlorothis compound-Clortho7.15-7.35 (m)3.25 (t)3.61 (t)7.5
3-Nitrothis compound-NO₂meta7.50-8.15 (m)3.28 (t)3.62 (t)7.5

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are reported in Hertz (Hz).

The table clearly demonstrates the effect of substituents on the chemical shifts of the aromatic and aliphatic protons. Electron-withdrawing groups, such as the nitro group (-NO₂), deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups, like the methoxy group (-OCH₃), shield the aromatic protons, shifting their signals to a lower chemical shift (upfield). The position of the substituent also significantly influences the splitting pattern of the aromatic protons, allowing for the differentiation of ortho, meta, and para isomers.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is sufficient for analysis (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution. This is a critical step to obtain sharp spectral lines.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical acquisition parameters include:

    • Pulse angle: 30-90 degrees

    • Spectral width: -2 to 12 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of the Workflow and Spectral Interpretation

The following diagrams illustrate the experimental workflow and the logical steps involved in interpreting the ¹H NMR spectrum of a this compound derivative.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate analyze Analyze & Elucidate integrate->analyze

Caption: Experimental workflow for ¹H NMR analysis.

spectral_interpretation cluster_analysis Spectral Features cluster_info Structural Information spectrum ¹H NMR Spectrum chem_shift Chemical Shift (δ) spectrum->chem_shift integration Integration spectrum->integration multiplicity Multiplicity (Splitting) spectrum->multiplicity coupling Coupling Constant (J) spectrum->coupling environment Electronic Environment chem_shift->environment proton_ratio Proton Ratio integration->proton_ratio neighboring_protons Neighboring Protons multiplicity->neighboring_protons connectivity Connectivity coupling->connectivity structure Validated Structure environment->structure proton_ratio->structure neighboring_protons->structure connectivity->structure

Caption: Logic of ¹H NMR spectral interpretation.

Comparison with Alternative Techniques

While ¹H NMR is a cornerstone of structural validation, a multi-technique approach often provides the most definitive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed information on the proton framework, including connectivity and stereochemistry.High resolution, quantitative, non-destructive.Requires soluble sample, can be complex for large molecules.
¹³C NMR Spectroscopy Information on the carbon skeleton of the molecule.Complements ¹H NMR, provides information on non-protonated carbons.Lower sensitivity than ¹H NMR, longer acquisition times.[1][2]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula.Does not provide detailed structural connectivity, isomers can be difficult to distinguish.[3][4]
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, requires small sample amount.Provides limited information on the overall molecular structure.[3][5]

References

Phenethyl bromide as an alternative to other phenethylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a phenethyl group is a crucial step in the synthesis of a wide array of biologically active molecules. Phenethyl bromide has long been a staple reagent for this transformation. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data, to assist in the selection of the most suitable phenethylating agent for a given application.

Comparison of Phenethylating Agents

The choice of a phenethylating agent is often a balance between reactivity, stability, cost, and the specific requirements of the synthetic route. The primary alternatives to this compound fall into two main categories: other phenethyl derivatives with different leaving groups (e.g., tosylates and mesylates) and alternative synthetic strategies such as reductive amination.

Nucleophilic Substitution Agents: A Head-to-Head Comparison

This compound, tosylate, and mesylate all act as electrophiles in SN2 reactions, where a nucleophile displaces the leaving group. The efficiency of these reagents is largely dependent on the nature of the leaving group.[1][2] Good leaving groups are weak bases, and their stability as anions influences the reaction rate.[1][3]

While tosylate is often considered a better leaving group than bromide, some studies have shown that bromide can be more reactive in certain SN2 reactions, particularly in sterically hindered systems.[4] Mesylate is generally considered slightly more reactive than tosylate.[4][5]

Table 1: Quantitative Comparison of Phenethylating Agents in Nucleophilic Substitution

Phenethylating AgentLeaving GroupTypical Reaction ConditionsTypical YieldNotes
This compound Br⁻Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Acetonitrile, DMF), Heat70-95%Readily available and cost-effective.[6][7]
Phenethyl Tosylate TsO⁻Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF)80-98%Generally provides excellent yields; tosylate is a very good leaving group.[3]
Phenethyl Mesylate MsO⁻Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, DMF)85-99%Often slightly more reactive than the corresponding tosylate.[4][5]

Note: Yields are highly dependent on the specific substrate, nucleophile, and reaction conditions.

Alternative Synthetic Route: Reductive Amination

Reductive amination offers a fundamentally different approach to phenethylation, forming a C-N bond in a two-step, one-pot process.[8][9] This method involves the reaction of phenylacetaldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the desired phenethyl amine.[10][11]

Table 2: Performance of Reductive Amination for Phenethylation

ReactantsReducing AgentTypical Reaction ConditionsTypical YieldNotes
Phenylacetaldehyde + Primary/Secondary AmineNaBH(OAc)₃, NaBH₃CN, H₂/CatalystSolvent (e.g., DCE, MeOH), Acid catalyst (optional)60-95%Avoids the use of alkyl halides; good for a wide range of amines.[12][13][14]

Experimental Protocols

N-Phenethylation of 4-Anilinopiperidine using this compound (Siegfried Method Intermediate)

This protocol is adapted from procedures used in the synthesis of fentanyl precursors.[15]

Materials:

  • 4-Anilinopiperidine

  • This compound

  • Sodium hydroxide (NaOH)

  • Petroleum ether

  • Water (ice-cooled)

Procedure:

  • In a two-necked round bottom flask equipped with a condenser, combine 17.6 g (0.10 moles) of 4-anilinopiperidine and 100 ml of a 10% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to 140°C.

  • Add 18.5 g (0.1 moles) of 2-phenethyl bromide to the heated mixture.

  • Stir the reaction mixture vigorously for 4 hours at 140°C.

  • After the reaction is complete, pour the mixture into ice-cooled water.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from petroleum ether (60-80°C) to yield colorless crystals of 4-anilino-N-phenethylpiperidine.

Reductive Amination of Phenylacetaldehyde with a Primary Amine

This is a general protocol for the synthesis of N-phenethyl amines.[9]

Materials:

  • Phenylacetaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round bottom flask, add the primary amine (1.0 eq) and phenylacetaldehyde (1.0-1.2 eq) in dichloromethane or methanol.

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualization of a Key Synthetic Pathway

The synthesis of the potent analgesic fentanyl is a prominent application of phenethylation, where this compound is a key reagent in both the Janssen and Siegfried methods.[16][17][18]

Fentanyl_Synthesis cluster_janssen Janssen Method cluster_siegfried Siegfried Method benzylfentanyl Benzylfentanyl norfentanyl Norfentanyl benzylfentanyl->norfentanyl Deprotection fentanyl_j Fentanyl norfentanyl->fentanyl_j phenethyl_bromide_j This compound phenethyl_bromide_j->fentanyl_j Phenethylation four_piperidone 4-Piperidone npp N-Phenethyl-4-piperidone (NPP) four_piperidone->npp phenethyl_bromide_s This compound phenethyl_bromide_s->npp Phenethylation anpp 4-Anilino-N-phenethylpiperidine (ANPP) npp->anpp aniline Aniline aniline->anpp Reductive Amination fentanyl_s Fentanyl anpp->fentanyl_s propionyl_chloride Propionyl Chloride propionyl_chloride->fentanyl_s Acylation

Caption: Comparative workflow of the Janssen and Siegfried methods for fentanyl synthesis.

Conclusion

This compound remains a versatile and widely used phenethylating agent due to its reactivity and accessibility. However, for syntheses requiring higher yields or milder conditions, phenethyl tosylates and mesylates present excellent alternatives, with mesylates often showing slightly superior reactivity. Reductive amination using phenylacetaldehyde provides a valuable alternative synthetic strategy, particularly for the direct synthesis of phenethylamines, avoiding the use of alkyl halides. The optimal choice of reagent and methodology will ultimately depend on the specific requirements of the target molecule, including substrate compatibility, desired yield, and process safety considerations.

References

A comparative study of different synthetic routes to phenethyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenethyl bromide, a key intermediate in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals, can be prepared through several synthetic pathways. This guide provides a comparative study of the most common and effective routes, offering detailed experimental protocols, quantitative data, and a clear visualization of the chemical transformations involved. The selection of an optimal synthetic route depends on factors such as desired yield and purity, cost and availability of starting materials, and scalability of the process.

Comparative Performance of Synthetic Routes

The following table summarizes the key quantitative data for four distinct synthetic routes to this compound, allowing for a direct comparison of their performance.

Synthetic Route Starting Material Reagents Reaction Time Temperature Yield (%) Purity (%) Key Advantages Key Disadvantages
Route 1: From Phenethyl Alcohol with HBr 2-PhenylethanolHydrobromic Acid (HBr)4 - 6 hours110°C> 90%> 98%High yield and purity, straightforward procedure.Requires handling of corrosive HBr gas or concentrated acid.
Route 2: From Phenethyl Alcohol with PBr₃ 2-PhenylethanolPhosphorus Tribromide (PBr₃)~1 - 3 hours0°C to Room Temp.80 - 95%> 95%Milder conditions than HBr, good for sensitive substrates.PBr₃ is moisture-sensitive and corrosive.
Route 3: From Styrene (Anti-Markovnikov Hydrobromination) StyreneHydrogen Bromide (HBr), Peroxide Initiator (e.g., AIBN or Benzoyl Peroxide)~2 hours0°C~90%High (suitable for direct use in subsequent steps)Utilizes readily available starting material, scalable.Requires careful control of radical reaction, potential for polymerization.
Route 4: Appel Reaction 2-PhenylethanolCarbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃)1 hour0°C to Room Temp.~96%High (purified by chromatography)High yield under mild conditions.Stoichiometric amounts of triphenylphosphine oxide byproduct are generated.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G Route 1: From Phenethyl Alcohol with HBr A 2-Phenylethanol R1 + HBr A->R1 B This compound R1->B

Caption: Synthesis of this compound from 2-Phenylethanol using HBr.

G Route 2: From Phenethyl Alcohol with PBr₃ A 2-Phenylethanol R1 + PBr₃ A->R1 B This compound R1->B

Caption: Synthesis of this compound from 2-Phenylethanol using PBr₃.

G Route 3: From Styrene (Anti-Markovnikov Hydrobromination) A Styrene R1 + HBr + Peroxide Initiator A->R1 B This compound R1->B

Caption: Anti-Markovnikov Hydrobromination of Styrene.

G Route 4: Appel Reaction A 2-Phenylethanol R1 + CBr₄ + PPh₃ A->R1 B This compound R1->B

Caption: Appel Reaction for the Synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Synthesis from 2-Phenylethanol with Hydrobromic Acid

This protocol is adapted from established industrial synthesis procedures.

Materials:

  • 2-Phenylethanol

  • 48% Hydrobromic Acid (HBr)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 mole of 2-phenylethanol.

  • Reagent Addition: While cooling the flask in an ice bath, slowly add 0.5 moles of concentrated sulfuric acid with continuous stirring. Subsequently, add 1.25 moles of 48% hydrobromic acid.

  • Reflux: Heat the reaction mixture to 110°C and maintain reflux for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, 10% sodium carbonate solution (to neutralize excess acid), and again with water.

    • Separate the organic layer and dry it over anhydrous potassium carbonate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation under reduced pressure, collecting the fraction at 97-99°C (2.0 kPa).

Route 2: Synthesis from 2-Phenylethanol with Phosphorus Tribromide

This procedure is based on general methods for the conversion of primary alcohols to alkyl bromides using PBr₃.

Materials:

  • 2-Phenylethanol

  • Phosphorus Tribromide (PBr₃)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylethanol and anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (approximately 0.33-0.4 equivalents per equivalent of alcohol) to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or column chromatography if necessary.

Route 3: Synthesis from Styrene via Anti-Markovnikov Hydrobromination

This protocol is a scalable method for the anti-Markovnikov addition of HBr to olefins.[1]

Materials:

  • Styrene

  • Hydrogen Bromide (HBr) gas

  • Toluene (or other suitable inert solvent)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of HBr solution: Bubble HBr gas through anhydrous toluene at 0°C until saturation is reached.

  • Reaction Setup: In a separate flask, dissolve styrene and the radical initiator (e.g., 13 mol% AIBN) in anhydrous toluene.

  • Reaction: Cool the styrene solution to 0°C and add the saturated HBr/toluene solution. Stir the reaction mixture at 0°C for approximately 2 hours.

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield this compound. The product is often of sufficient purity for direct use in subsequent reactions.

Route 4: Appel Reaction

This procedure provides a high-yield synthesis of this compound under mild conditions.

Materials:

  • 2-Phenylethanol

  • Carbon Tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of 2-phenylethanol and carbon tetrabromide in dichloromethane at 0°C, add a solution of triphenylphosphine in dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate eluent) to afford pure (2-bromoethyl)benzene.[2]

References

Differentiating Phenethyl Bromide and Its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Distinguishing between constitutional isomers is a critical task in chemical synthesis and drug development, where precise molecular structure is paramount for biological activity and safety. Phenethyl bromide (2-phenylethyl bromide) and its isomers, such as 1-phenylethyl bromide and the various bromoethylbenzenes (ortho, meta, and para), present a common challenge due to their identical molecular formula (C₈H₉Br) and mass. This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols and data are presented to facilitate unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features that differentiate this compound from its isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides insights into the functional groups and bonding within a molecule. For this compound and its isomers, the C-Br stretching frequency and the substitution patterns on the aromatic ring are key distinguishing features.

CompoundC-Br Stretch (cm⁻¹)Aromatic C-H Bending (out-of-plane) (cm⁻¹)
This compound ~560-610~690-710 and ~730-770 (monosubstituted)
1-Phenylethyl bromide ~540-600~690-710 and ~730-770 (monosubstituted)
o-Bromoethylbenzene ~550-620~735-770 (ortho-disubstituted)
m-Bromoethylbenzene ~550-620~680-725 and ~750-810 (meta-disubstituted)
p-Bromoethylbenzene ~550-620~810-840 (para-disubstituted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the connectivity of protons in a molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are unique for each isomer.

CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)Multiplicity of Aliphatic Protons
This compound ~7.15-7.35 (5H, m)~3.15 (2H), ~3.54 (2H)Triplet (t), Triplet (t)
1-Phenylethyl bromide ~7.20-7.40 (5H, m)~2.05 (3H), ~5.15 (1H)Doublet (d), Quartet (q)
o-Bromoethylbenzene ~7.00-7.60 (4H, m)~1.25 (3H), ~2.75 (2H)Triplet (t), Quartet (q)
m-Bromoethylbenzene ~7.10-7.50 (4H, m)~1.20 (3H), ~2.65 (2H)Triplet (t), Quartet (q)
p-Bromoethylbenzene ~7.10 (2H, d), ~7.40 (2H, d)~1.20 (3H), ~2.60 (2H)Triplet (t), Quartet (q)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of unique carbon signals and their chemical shifts are key identifiers.

CompoundAromatic C Signals (ppm)Aliphatic C Signals (ppm)Number of Aromatic Signals
This compound ~126.7, 128.6, 128.9, 138.8~33.5, 39.54
1-Phenylethyl bromide ~126.5, 128.5, 128.7, 143.5~26.0, 50.54
o-Bromoethylbenzene ~122.0, 127.5, 128.5, 130.5, 133.0, 142.0~15.5, 29.06
m-Bromoethylbenzene ~122.5, 126.5, 129.0, 130.0, 131.0, 145.0~15.0, 28.56
p-Bromoethylbenzene ~121.0, 130.0, 131.5, 141.5~15.0, 28.04
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers have the same molecular ion peak (m/z 184/186 due to bromine isotopes), their fragmentation patterns differ significantly.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 184/186105 ([C₈H₉]⁺), 91 ([C₇H₇]⁺, tropylium ion)[1]
1-Phenylethyl bromide 184/186105 ([C₈H₉]⁺), 77 ([C₆H₅]⁺)[2]
o-Bromoethylbenzene 184/186169/171 ([M-CH₃]⁺), 105 ([C₈H₉]⁺)[3]
m-Bromoethylbenzene 184/186169/171 ([M-CH₃]⁺), 105 ([C₈H₉]⁺)
p-Bromoethylbenzene 184/186169/171 ([M-CH₃]⁺), 105 ([C₈H₉]⁺)[4]

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FTIR Spectrometer with ATR accessory

  • Liquid sample (this compound or isomer)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Run a background scan to record the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the liquid sample onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.

  • Spectrum Acquisition: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a soft, lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a sample dissolved in a deuterated solvent.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Sample (this compound or isomer)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse and a relaxation delay of 1-5 seconds.

    • The number of scans can vary from 8 to 16 to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is then phased and baseline corrected.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of a sample.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

  • Sample (this compound or isomer)

  • Solvent for dilution (if using GC-MS, e.g., dichloromethane or hexane)

Procedure:

  • Sample Introduction:

    • GC-MS: Dilute the sample in a volatile solvent and inject it into the GC. The sample is vaporized and separated on the GC column before entering the mass spectrometer.

    • Direct Insertion Probe: Place a small amount of the liquid sample in a capillary tube, which is then inserted into the ion source via a direct insertion probe and heated to vaporize the sample.

  • Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain structural information.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for differentiating this compound and its isomers based on their spectroscopic data.

Isomer_Differentiation start Unknown Sample (C8H9Br) nmr ¹H NMR Spectroscopy start->nmr aliphatic_pattern Aliphatic Region Pattern? nmr->aliphatic_pattern ms Mass Spectrometry ms_frag Fragmentation Pattern (e.g., m/z 91 vs 169/171) ms->ms_frag ir IR Spectroscopy ir_pattern Aromatic Substitution Pattern (Out-of-plane bending) ir->ir_pattern c13nmr ¹³C NMR Spectroscopy c13_signals Number of Aromatic ¹³C Signals? c13nmr->c13_signals two_triplets Two Triplets aliphatic_pattern->two_triplets Yes quartet_doublet Quartet & Doublet aliphatic_pattern->quartet_doublet No phenethyl_bromide This compound two_triplets->phenethyl_bromide quartet_triplet Quartet & Triplet quartet_doublet->quartet_triplet No one_phenylethyl_bromide 1-Phenylethyl Bromide quartet_doublet->one_phenylethyl_bromide Yes bromoethylbenzene Bromoethylbenzene (o-, m-, or p-) quartet_triplet->bromoethylbenzene phenethyl_bromide->ms one_phenylethyl_bromide->ms bromoethylbenzene->ir aromatic_pattern Aromatic Region Pattern? bromoethylbenzene->aromatic_pattern ortho_meta Complex Multiplet (4H) aromatic_pattern->ortho_meta Asymmetrical para Two Doublets (2H each) aromatic_pattern->para Symmetrical ortho_meta->c13nmr Further Analysis p_bromo p-Bromoethylbenzene para->p_bromo o_bromo o-Bromoethylbenzene m_bromo m-Bromoethylbenzene six_signals 6 Signals c13_signals->six_signals Yes six_signals->o_bromo Distinguishable Shifts six_signals->m_bromo Distinguishable Shifts four_signals_para 4 Signals

Caption: Workflow for the differentiation of this compound and its isomers.

References

Unraveling the Reaction Pathways of Phenethyl Bromide: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of key chemical building blocks is paramount. Phenethyl bromide (2-phenylethyl bromide), a primary alkyl halide, serves as a crucial precursor in the synthesis of numerous pharmaceuticals and fine chemicals. Its reactivity is primarily governed by a competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways. This guide provides an objective comparison of these pathways, supported by established chemical principles and data from analogous computational models, and outlines relevant experimental protocols.

The reaction of this compound with a nucleophile/base can proceed through two main pathways: substitution, where the bromine atom is replaced by the nucleophile, or elimination, where a molecule of hydrogen bromide is removed to form an alkene (styrene). The preferred pathway is dictated by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.

Competing Reaction Pathways: SN2 vs. E2

This compound, as a primary alkyl halide, is susceptible to both SN2 and E2 reactions. The SN2 pathway involves a backside attack by a nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles.[1][2] Concurrently, the E2 pathway can occur, where a strong base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), leading to the formation of a double bond in a concerted step.

The choice between substitution and elimination is a classic challenge in organic synthesis. For primary alkyl halides like this compound, SN2 reactions are generally favored with good nucleophiles that are weak bases (e.g., I⁻, Br⁻, CN⁻).[5] However, when strong, bulky bases such as potassium tert-butoxide are used, the E2 pathway becomes dominant due to steric hindrance impeding the backside attack required for SN2.[6] For instance, the reaction of 2-phenylethyl bromide with sodium ethoxide, a strong base, is known to favor elimination to produce styrene.[7]

Computational Modeling Insights

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating the potential energy surfaces of reacting systems.[8] This allows for the determination of activation energies for different pathways, providing a theoretical prediction of the major product.

For a model system like the reaction of a fluoride ion with ethyl chloride (F⁻ + C₂H₅Cl), computational studies have shown that in the gas phase, the E2 pathway is often favored.[3][9] However, the inclusion of solvent effects in the calculations can dramatically shift the balance. Strong solvation of the nucleophile/base can weaken its basicity and favor the SN2 pathway.[3][8] This highlights the critical role of the reaction environment in determining the product outcome.

Table 1: Comparison of SN2 and E2 Reaction Pathways for Primary Alkyl Halides (General Trends)

FeatureSN2 (Bimolecular Nucleophilic Substitution)E2 (Bimolecular Elimination)
Mechanism Single concerted step with backside attackSingle concerted step involving a base
Rate Law Second order: rate = k[Alkyl Halide][Nucleophile]Second order: rate = k[Alkyl Halide][Base]
Nucleophile/Base Favored by strong, unhindered nucleophiles (e.g., I⁻, RS⁻, CN⁻)Favored by strong, often bulky bases (e.g., t-BuO⁻, EtO⁻)
Substrate Structure Primary > Secondary >> TertiaryTertiary > Secondary > Primary
Solvent Polar aprotic solvents can accelerate the reactionSolvent polarity has a less pronounced effect
Product Substitution product with inversion of stereochemistryAlkene (typically the more substituted, Zaitsev product, unless a bulky base is used)

Experimental Protocols

To experimentally determine the dominant reaction pathway for this compound with a given nucleophile, the following general protocol can be employed.

General Procedure for Reaction of this compound with a Nucleophile/Base:
  • Reactant Preparation: A solution of this compound in a suitable anhydrous solvent (e.g., ethanol for reaction with sodium ethoxide, or DMF for reaction with sodium cyanide) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The nucleophile/base (e.g., sodium ethoxide or sodium cyanide) is added to the reaction mixture. The addition may be done portion-wise or as a solution to control the reaction temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material and the formation of products.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • Product Analysis and Quantification: The solvent from the organic layer is evaporated, and the crude product is analyzed. The ratio of substitution to elimination products can be determined using techniques like ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). The products can be purified by column chromatography if necessary.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the competing SN2 and E2 reaction pathways for this compound and a general workflow for the computational investigation of such reactions.

SN2_Pathway reactants This compound + Nucleophile (Nu⁻) ts Transition State [Nu---C---Br]⁻ reactants->ts Backside Attack products Substitution Product + Br⁻ ts->products Inversion of Stereochemistry E2_Pathway reactants This compound + Base (B⁻) ts Transition State [B---H---C---C---Br]⁻ reactants->ts Proton Abstraction products Styrene + HB + Br⁻ ts->products Alkene Formation Computational_Workflow cluster_0 Computational Modeling cluster_1 Experimental Validation start Define Reactants and Pathways (e.g., SN2 vs. E2 for this compound) geom_opt Geometry Optimization of Reactants, Products, and Intermediates start->geom_opt ts_search Transition State Search geom_opt->ts_search freq_calc Frequency Calculation to Confirm Minima and Transition States ts_search->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc analysis Analysis of Activation Barriers and Reaction Energies energy_calc->analysis prediction Predict Major Product and Reaction Rate analysis->prediction experiment Perform Reaction and Analyze Product Distribution (e.g., GC-MS, NMR) prediction->experiment Comparison

References

Cross-referencing experimental data of phenethyl bromide with spectral databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of the experimental spectral data of phenethyl bromide with common spectral databases and highlights key data points for its identification against alternative alkylating agents, benzyl bromide and 1-bromo-3-phenylpropane.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and two common alternatives. This allows for a quick and objective comparison of their characteristic spectral fingerprints.

Mass Spectrometry Data

Table 1: Key Mass Spectrometry Fragments (m/z) and Relative Intensities

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Major Fragments [m/z] (Relative Intensity %)
This compound 184/186 (approx. 1:1)[1]10591 (99.99), 77 (19.79)[1]
Benzyl Bromide 170/172 (approx. 1:1)[2]9165, 63[2]
1-Bromo-3-phenylpropane 198/200 (approx. 1:1)11791

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[3]

¹H NMR Data

Table 2: ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities in CDCl₃

CompoundAromatic Protons (δ, ppm)-CH₂-Br Protons (δ, ppm)Other Aliphatic Protons (δ, ppm)
This compound ~7.2-7.4 (m, 5H)~3.55 (t, 2H)~3.15 (t, 2H, -CH₂-Ph)
Benzyl Bromide ~7.2-7.5 (m, 5H)~4.5 (s, 2H)-
1-Bromo-3-phenylpropane ~7.2 (m, 5H)[4]~3.4 (t, 2H)[4]~2.7 (t, 2H, -CH₂-Ph), ~2.1 (quintet, 2H, -CH₂-)[4]
¹³C NMR Data

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic Carbons (δ, ppm)-CH₂-Br Carbon (δ, ppm)Other Aliphatic Carbons (δ, ppm)
This compound 139.1, 128.8, 128.6, 126.833.539.3 (-CH₂-Ph)
Benzyl Bromide 137.8, 128.9, 128.7, 128.633.8-
1-Bromo-3-phenylpropane 141.2, 128.4, 128.3, 125.933.835.1 (-CH₂-Ph), 32.5 (-CH₂-)
Infrared (IR) Spectroscopy Data

Table 4: Characteristic Infrared (IR) Absorption Bands (cm⁻¹)

CompoundC-H (Aromatic) StretchC-H (Aliphatic) StretchC=C (Aromatic) StretchC-Br Stretch
This compound ~3020-3080~2850-2960~1600, 1495, 1450~695, 540
Benzyl Bromide ~3030-3060~2850-2950~1600, 1495, 1450~1210, 600-500
1-Bromo-3-phenylpropane ~3020-3080~2850-2960~1605, 1495, 1450~695, 560

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectral data. Below are standard protocols for the key analytical techniques.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology (Electron Ionization - EI):

  • Sample Preparation: For liquid samples like this compound, benzyl bromide, and 1-bromo-3-phenylpropane, a direct injection or infusion method is typically used. A dilute solution of the sample (approximately 1 µg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-400

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with electrons. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observed for bromine-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 300-500 MHz

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 75-125 MHz

    • Pulse Sequence: Proton-decoupled pulse program

    • Number of Scans: 128-1024 (or more, depending on concentration)

    • Relaxation Delay: 2-5 seconds

  • Data Processing and Analysis: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS. The integration, chemical shift, and multiplicity of the peaks in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum are analyzed to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: For liquid samples, a small drop is placed directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

    • Accessory: ATR accessory with a diamond or zinc selenide crystal

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired.

  • Data Analysis: The absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are powerful tools for representing complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical workflow for spectral data cross-referencing and a relevant biological pathway where an alkylating agent like this compound might be studied.

experimental_workflow cluster_experiment Experimental Analysis cluster_database Database Cross-Referencing cluster_comparison Data Comparison & Verification exp_sample Synthesized/Purchased This compound ms Mass Spectrometry (MS) exp_sample->ms nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->nmr ir IR Spectroscopy exp_sample->ir compare_ms Compare MS Data (m/z, fragmentation) ms->compare_ms compare_nmr Compare NMR Data (shifts, multiplicity) nmr->compare_nmr compare_ir Compare IR Data (peak positions) ir->compare_ir db_search Search Spectral Databases (e.g., NIST, SDBS) db_ms Reference MS Data db_search->db_ms db_nmr Reference NMR Data db_search->db_nmr db_ir Reference IR Data db_search->db_ir db_ms->compare_ms db_nmr->compare_nmr db_ir->compare_ir verification Structure Verification compare_ms->verification compare_nmr->verification compare_ir->verification

Workflow for cross-referencing experimental data with spectral databases.

signaling_pathway cluster_cell Cellular Environment phenethyl_bromide This compound (Alkylating Agent) protein Target Protein (e.g., in a signaling pathway) phenethyl_bromide->protein Alkylation alkylated_protein Alkylated Protein (Inactive/Modified) protein->alkylated_protein ub_protein Ubiquitinated Protein alkylated_protein->ub_protein Ubiquitination downstream Disrupted Downstream Signaling alkylated_protein->downstream ubiquitin Ubiquitin ubiquitin->ub_protein proteasome Proteasome ub_protein->proteasome degradation Protein Degradation proteasome->degradation

Alkylation of a target protein and subsequent ubiquitination.

References

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution with Phenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic aspects of nucleophilic substitution reactions involving phenethyl bromide. By examining experimental data and detailed methodologies, this document aims to offer valuable insights for researchers and professionals engaged in organic synthesis and drug development, where understanding reaction rates and mechanisms is paramount for optimizing synthetic routes.

Introduction to Nucleophilic Substitution with this compound

This compound (2-phenylethyl bromide) is a primary alkyl halide that serves as a versatile substrate in nucleophilic substitution reactions. Its structure, featuring a phenyl group separated from the reactive carbon by an ethyl spacer, presents an interesting case for kinetic analysis. Unlike benzyl bromide, where the phenyl group is directly attached to the reactive carbon and can stabilize the transition state through resonance, the influence of the phenyl group in this compound is primarily inductive. This guide will explore the kinetics of Sₙ2 reactions involving this compound, comparing its reactivity with other relevant alkyl halides.

Comparative Kinetic Data

The following tables summarize quantitative data from kinetic studies of nucleophilic substitution reactions. Due to the specific nature of kinetic data, direct comparisons should be made with caution, considering the different reaction conditions.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of this compound with Various Nucleophiles

NucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
PyridineMethanol254.37 x 10⁻⁵
Sodium AzideAcetone25Data not available
Sodium IodideAcetone25Data not available

Note: Specific kinetic data for the reactions of this compound with sodium azide and sodium iodide were not available in the searched literature. These represent common Sₙ2 reactions for which kinetic studies would provide valuable comparative data.

Table 2: Comparative Second-Order Rate Constants (k₂) for the Reaction of Various Alkyl Bromides with Pyridine in Methanol at 25°C

Substratek₂ (L mol⁻¹ s⁻¹)Relative Rate
This compound 4.37 x 10⁻⁵ 1.0
Benzyl Bromide1.95 x 10⁻³44.6
n-Butyl Bromide1.78 x 10⁻⁵0.41

This comparison highlights the significantly faster reaction rate of benzyl bromide, which is attributed to the resonance stabilization of the Sₙ2 transition state by the adjacent phenyl ring. This compound reacts at a rate comparable to a simple primary alkyl halide like n-butyl bromide, indicating that the inductive effect of the phenyl group has a modest influence on the reaction rate under these conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate kinetic studies. Below are methodologies for key experiments relevant to the nucleophilic substitution of this compound.

Protocol 1: Determination of the Second-Order Rate Constant for the Reaction of this compound with Pyridine

Objective: To determine the second-order rate constant for the Sₙ2 reaction between this compound and pyridine in a methanol solvent.

Materials:

  • This compound (purified)

  • Pyridine (purified and distilled)

  • Methanol (anhydrous)

  • Thermostatted water bath

  • Conductivity meter or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Reaction vessel with a magnetic stirrer

Procedure:

  • Solution Preparation: Prepare stock solutions of known concentrations of this compound and pyridine in anhydrous methanol.

  • Temperature Control: Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25°C) using a thermostatted water bath.

  • Reaction Initiation: Pipette equal volumes of the this compound and pyridine solutions into the reaction vessel simultaneously to initiate the reaction. Start a timer immediately.

  • Monitoring the Reaction:

    • Conductivity Method: The reaction produces pyridinium bromide, which is ionic. The progress of the reaction can be followed by measuring the increase in the conductivity of the solution over time. Record conductivity readings at regular intervals.

    • Spectrophotometric Method: If either the reactants or products have a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be monitored over time.

  • Data Analysis: The second-order rate constant (k₂) can be determined by plotting the appropriate function of concentration versus time. For a reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to k₂.

Protocol 2: Comparative Kinetic Study of Alkyl Halide Reactivity (Finkelstein Reaction)

Objective: To qualitatively and semi-quantitatively compare the Sₙ2 reactivity of this compound with other primary alkyl bromides (e.g., n-butyl bromide, benzyl bromide) using the Finkelstein reaction.

Materials:

  • This compound

  • n-Butyl bromide

  • Benzyl bromide

  • Sodium iodide in acetone solution (e.g., 15% w/v)

  • Test tubes and a test tube rack

  • Stopwatch

Procedure:

  • Setup: Place a series of clean, dry test tubes in a rack.

  • Reagent Addition: To each test tube, add a fixed volume (e.g., 2 mL) of the sodium iodide in acetone solution.

  • Reaction Initiation: Add a small, equal number of drops (e.g., 2-3 drops) of each alkyl bromide to its respective test tube and start the stopwatch immediately.

  • Observation: Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone). Record the time at which the precipitate first becomes visible.

  • Comparison: The inverse of the time taken for the precipitate to form (1/time) is proportional to the initial rate of reaction. This allows for a relative comparison of the reactivity of the different alkyl bromides.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Sₙ2 reaction mechanism for this compound.

Experimental_Workflow start Start prep_solutions Prepare Stock Solutions (this compound & Nucleophile) start->prep_solutions equilibrate Equilibrate Reactants and Vessel to T prep_solutions->equilibrate initiate Initiate Reaction (t=0) equilibrate->initiate monitor Monitor Reaction Progress (Conductivity / UV-Vis) initiate->monitor analyze Analyze Data (Plot 1/[A] vs. time) monitor->analyze calculate Calculate k₂ analyze->calculate end End calculate->end

Caption: Experimental workflow for kinetic analysis.

Reactivity_Comparison title Relative Sₙ2 Reactivity with Pyridine benzyl Benzyl Bromide (Fastest) phenethyl This compound benzyl->phenethyl > nbutyl n-Butyl Bromide (Slowest) phenethyl->nbutyl >

Caption: Relative reactivity of alkyl bromides in Sₙ2 reactions.

Safety Operating Guide

Proper Disposal of Phenethyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of phenethyl bromide, a halogenated organic compound commonly used in organic synthesis.

This compound (C8H9Br) is a combustible liquid that is harmful if swallowed and causes serious eye irritation.[1][2] Due to its hazardous nature, it is critical to follow established protocols to protect personnel and the environment. Waste containing this compound must be managed as a dangerous waste.[3]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazards and the necessary safety precautions.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles.[3]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or Viton gloves.[3]

  • Skin Protection: A fully-buttoned lab coat is required to prevent skin contact.[3]

  • Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and concentration of the waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

1. Waste Segregation and Collection:

  • Halogenated vs. Non-Halogenated Waste: this compound is a halogenated organic compound. It is imperative to collect it in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4][5] Do not mix it with non-halogenated organic wastes, as this can increase disposal costs and complicate the disposal process.[2]

  • Container Requirements: Use a compatible container, such as a polyethylene carboy, provided by your EHS department.[1][3] The container must have a secure, tight-fitting cap to prevent leaks and evaporation.[3][5]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[2][5] An official hazardous waste tag from your institution must be affixed to the container as soon as the first drop of waste is added.[2]

2. Spill Management: In the event of a spill, take the following steps:

  • Evacuate the immediate area and alert others.

  • Wearing appropriate PPE, contain the leak and absorb the spill with an inert, dry material such as vermiculite, sand, or commercial sorbent pads.[3]

  • Collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.[2][3]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

3. Disposal Methods:

There are two primary disposal methods for this compound waste:

  • Incineration: This is the preferred method for disposing of halogenated organic compounds. The waste is burned in a licensed hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[6] For waste containing more than 1% halogenated substances (by chlorine equivalent), the combustion gas temperature must be raised to above 1100°C for at least two seconds.[7]

  • Landfilling: Small quantities of this compound that have been absorbed onto an inert material may be suitable for disposal in a designated hazardous waste landfill. However, this is generally a less preferred method. Prior to any land disposal, it is mandatory to consult with environmental regulatory agencies for guidance on acceptable practices.[8]

Important Note on Hazardous Waste Classification: While this compound is classified as a hazardous waste, a specific U.S. Environmental Protection Agency (EPA) hazardous waste code (e.g., a "U" or "P" listed waste) for this compound is not readily available in public resources. As a brominated organic compound, it falls under the general category of halogenated organic wastes.[4] It is the responsibility of the waste generator to ensure complete and accurate classification, which may involve consulting with your EHS department or a certified hazardous waste disposal company.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Chemical Formula C8H9Br
CAS Number 103-63-9
Molar Mass 185.06 g/mol
Appearance Colorless liquid
Boiling Point 220-221 °C
Flash Point 93 °C (200 °F)
Density 1.355 g/cm³
Solubility in Water Insoluble

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Management start Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Collect in a Labeled, Compatible Container segregate->container spill Spill Occurs container->spill consult_ehs Consult EHS for Disposal Method container->consult_ehs absorb Absorb with Inert Material spill->absorb Yes spill->consult_ehs No package_spill Package and Label as Hazardous Waste absorb->package_spill package_spill->consult_ehs incinerate High-Temperature Incineration at Licensed Facility consult_ehs->incinerate Preferred Method landfill Landfill of Absorbed Material (If Permitted) consult_ehs->landfill Alternative for Small, Absorbed Spills end Disposal Complete incinerate->end landfill->end

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance specific to your location and processes.

References

Safeguarding Your Research: A Guide to Handling Phenethyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Phenethyl bromide (also known as (2-Bromoethyl)benzene), a common reagent in organic synthesis. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause serious eye irritation and may be harmful if swallowed.[1] Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required personal protective equipment when handling this chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard.[2][3]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves. While specific data for this compound is limited, Teflon® or Viton® gloves are recommended for the similar compound Benzyl bromide.[4] Nitrile gloves may offer limited protection for short-term use.[3] Always inspect gloves for integrity before use.Prevents skin contact, which can cause irritation.
Body Protection A lab coat or chemical-resistant apron. Fire/flame resistant and impervious clothing is recommended.[2][5]Protects against skin contact from spills and splashes.
Respiratory Protection In a well-ventilated area or under a chemical fume hood, respiratory protection may not be required. If ventilation is inadequate or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor (OV) cartridge (black color code) should be used.[1]Protects against the inhalation of harmful vapors.

Occupational Exposure Limits: It is important to note that as of the latest safety data, no specific occupational exposure limits (e.g., PEL, TWA) have been established for this compound.[6][7] Therefore, it is crucial to handle this chemical with care in a well-ventilated environment to minimize any potential exposure.

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from acquisition to disposal.

1. Pre-Handling and Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[7]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare Spill Kit: Ensure a chemical spill kit equipped to handle halogenated organic compounds is readily accessible.

2. Handling and Use:

  • Grounding: If transferring large quantities, ground all equipment to prevent static discharge, which could be an ignition source.[5]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[5][6]

  • Heating: If heating is required, use a water bath, heating mantle, or oil bath. Avoid open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[5][7]

3. Decontamination:

  • Equipment: Clean any contaminated equipment with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Surfaces: In case of a small spill on a laboratory surface, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[5] The area should then be wiped down with a cloth soaked in a decontamination solution (e.g., soap and water or a mild detergent).[6] All cleaning materials must be disposed of as hazardous waste.

4. Disposal Plan:

  • Waste Segregation: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated solids and rinseates, must be segregated into a clearly labeled "Halogenated Organic Waste" container.[6][8] Do not mix with non-halogenated waste.

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be properly labeled with the contents.[6]

  • Disposal Request: Once the waste container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6] Never dispose of this compound down the drain or in regular trash.[6]

Emergency Procedures

Spill Response Workflow:

SpillResponse cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment Containment & Cleanup cluster_disposal Disposal cluster_decontamination Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Respirator (if needed) Chemical Goggles Face Shield Resistant Gloves Lab Coat/Apron Assess->PPE Spill is manageable EHS Contact EHS Immediately Assess->EHS Large or unmanageable spill Contain Contain Spill with Absorbent Material PPE->Contain Absorb Absorb Spilled Liquid Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Seal Seal in Labeled Waste Container Collect->Seal Dispose Dispose as Halogenated Organic Waste Seal->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Clean Clean with Soap & Water Decontaminate->Clean

Caption: Workflow for responding to a this compound spill.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2][5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2][5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][5]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.